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Core Science & Biosynthesis

Foundational

7-hydroxy-1-methylindolin-2-one chemical structure and physical properties

Introduction 7-hydroxy-1-methylindolin-2-one is a heterocyclic organic compound belonging to the oxindole family.[1][2] Its structure is characterized by a fused bicyclic system comprising a benzene ring and a pyrrolidon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

7-hydroxy-1-methylindolin-2-one is a heterocyclic organic compound belonging to the oxindole family.[1][2] Its structure is characterized by a fused bicyclic system comprising a benzene ring and a pyrrolidone ring, with a hydroxyl group substituted at the 7-position and a methyl group at the 1-position (the nitrogen atom). This molecule has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development, due to the established biological activities of the broader hydroxyindole class of compounds, such as antioxidant and anti-inflammatory properties.[1][3] As a functionalized oxindole, 7-hydroxy-1-methylindolin-2-one serves as a valuable synthetic intermediate for the construction of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and potential biological significance, tailored for researchers and professionals in drug development.

Chemical Structure and Elucidation

The chemical structure of 7-hydroxy-1-methylindolin-2-one is defined by its systematic IUPAC name and its constituent functional groups. The core is an indolin-2-one (or oxindole) scaffold, which is a lactam. The key substituents are a hydroxyl group on the aromatic ring at position 7 and a methyl group on the nitrogen atom of the lactam ring.

Caption: Chemical structure of 7-hydroxy-1-methylindolin-2-one.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (hydroxyl)3550 - 3200 (broad, strong)Stretching vibration of the phenolic hydroxyl group.
C-H (aromatic)3100 - 3000 (medium)Stretching vibrations of the C-H bonds on the benzene ring.
C-H (aliphatic)2950 - 2850 (medium)Stretching vibrations of the C-H bonds of the methyl and methylene groups.
C=O (lactam)1690 - 1630 (strong)Stretching vibration of the carbonyl group in the five-membered lactam ring.
C=C (aromatic)1600 - 1475 (medium, multiple bands)Stretching vibrations of the carbon-carbon bonds within the aromatic ring.
C-O (phenol)1300 - 1000 (strong)Stretching vibration of the C-O bond of the phenolic hydroxyl group.
C-N1250 - 1000 (medium-strong)Stretching vibration of the C-N bond in the lactam ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the indolinone ring, the methyl protons attached to the nitrogen, and the hydroxyl proton. The aromatic protons would likely appear as a multiplet in the downfield region (around 6.5-7.5 ppm). The methylene protons would likely be a singlet or a pair of doublets around 3.5 ppm. The N-methyl protons would appear as a singlet further upfield, and the phenolic hydroxyl proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (downfield, around 170-180 ppm), the aromatic carbons (in the range of 110-160 ppm), the methylene carbon, and the methyl carbon (upfield). The carbon bearing the hydroxyl group would be shifted downfield compared to the other aromatic carbons.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (163.17). Common fragmentation patterns for oxindoles could involve the loss of CO (m/z 28) from the molecular ion, as well as cleavages of the substituents. A plausible fragmentation could involve the loss of the methyl group or cleavage of the lactam ring.

Physical and Chemical Properties

Quantitative experimental data for the physical properties of 7-hydroxy-1-methylindolin-2-one are not widely published. The following table summarizes the known and predicted properties.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol [1][2]
CAS Number 20870-84-2[1][2]
Appearance Not specified (likely a solid)-
Melting Point Not available in surveyed literature-
Boiling Point Not available in surveyed literature-
Solubility Not available in surveyed literature-
pKa Not available in surveyed literature-

The phenolic hydroxyl group imparts acidic properties to the molecule, while the lactam nitrogen is weakly basic. The compound is expected to be soluble in polar organic solvents such as DMSO and methanol, with limited solubility in water.

Synthesis of 7-hydroxy-1-methylindolin-2-one

Several synthetic strategies can be envisioned for the preparation of 7-hydroxy-1-methylindolin-2-one, primarily involving the construction of the oxindole core with the desired hydroxylation pattern.

G cluster_0 General Synthetic Approaches cluster_1 Potential Methods Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Reaction Final Product 7-hydroxy-1-methylindolin-2-one Intermediate->Final Product Cyclization/Deprotection Piers-Rubinsztajn Piers-Rubinsztajn Reaction Piers-Rubinsztajn->Intermediate Allylboration Allylboration Allylboration->Intermediate Oxidative Methods Oxidative Methods Oxidative Methods->Intermediate Fischer Indole Modified Fischer Indole Synthesis Fischer Indole->Intermediate

Caption: Overview of synthetic strategies for 7-hydroxy-1-methylindolin-2-one.

Representative Synthetic Protocol (Theoretical)

Method: Modified Fischer Indole Synthesis with a Protecting Group

  • Protection of the Hydroxyl Group: Start with a suitable precursor such as 3-methoxyphenylhydrazine. The methoxy group serves as a protected form of the hydroxyl group.

  • Condensation: React the 3-methoxyphenylhydrazine with a suitable ketone or aldehyde, such as pyruvic acid, under acidic conditions to form the corresponding hydrazone.

  • Cyclization (Fischer Indole Synthesis): Heat the hydrazone in the presence of a Lewis or Brønsted acid catalyst (e.g., zinc chloride or polyphosphoric acid) to induce cyclization and form the methoxy-substituted indole derivative.

  • N-Methylation: Methylate the nitrogen of the indole ring using a suitable methylating agent, such as methyl iodide, in the presence of a base.

  • Oxidation: Oxidize the resulting N-methyl-methoxyindole at the 2- and 3-positions to form the corresponding isatin (indoline-2,3-dione).

  • Reduction: Selectively reduce the 3-keto group of the isatin to a methylene group to yield 7-methoxy-1-methylindolin-2-one.

  • Deprotection: Cleave the methyl ether of the methoxy group to reveal the final 7-hydroxy-1-methylindolin-2-one. This can be achieved using strong acids like HBr or with reagents such as boron tribromide (BBr₃).

  • Purification: Purify the final product by recrystallization or column chromatography.

Biological Activity and Potential Applications

The hydroxyindole scaffold is a well-established pharmacophore with a range of biological activities. The presence of the phenolic hydroxyl group in 7-hydroxy-1-methylindolin-2-one suggests potential antioxidant and anti-inflammatory properties.

Antioxidant Activity

The phenolic hydroxyl group can act as a hydrogen atom donor, which allows it to scavenge free radicals and terminate radical chain reactions.[1] This radical-trapping ability is the basis for the antioxidant effect observed in many phenolic compounds. Studies on related hydroxyindoles have demonstrated their capacity to inhibit ferroptosis, a form of regulated cell death driven by lipid peroxidation, through their radical-trapping antioxidant activity.[3]

Experimental Protocol for DPPH Radical Scavenging Assay:

This protocol describes a common method to evaluate the antioxidant capacity of a compound like 7-hydroxy-1-methylindolin-2-one.

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Preparation of Test Compound Solutions: Prepare a series of dilutions of 7-hydroxy-1-methylindolin-2-one in methanol at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the test compound solution (or methanol as a blank control) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

G cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (in Methanol) C Mix DPPH and Test Compound in 96-well plate A->C B Prepare Test Compound Dilutions B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance (approx. 517 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

The anti-inflammatory potential of hydroxyindoles is thought to be mediated through the modulation of various inflammatory pathways.[1] This can include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[4][5] The underlying mechanism often involves the interference with key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[6]

Potential Applications:

  • Pharmaceutical Research: 7-hydroxy-1-methylindolin-2-one can serve as a lead compound or a synthetic intermediate for the development of novel therapeutics targeting diseases associated with oxidative stress and inflammation, such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.[1]

  • Biochemical Research: This compound can be utilized as a tool to investigate the mechanisms of antioxidant and anti-inflammatory pathways in various biological systems.[1]

Conclusion

7-hydroxy-1-methylindolin-2-one is a structurally interesting oxindole derivative with significant potential for applications in medicinal chemistry and biochemical research. While detailed experimental data on its physical properties and biological activity are currently limited in the public domain, its chemical structure strongly suggests antioxidant and anti-inflammatory capabilities inherent to the hydroxyindole class. Further research to fully characterize this compound and explore its pharmacological profile is warranted and could lead to the discovery of new therapeutic agents.

References

  • The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. (2025, May 31). bioRxiv. [Link]

  • Antioxidant Activities of Monosubstituted Indolinonic Hydroxylamines: A Thermodynamic and Kinetic Study. (2019, December 19). PubMed. [Link]

  • Kruegel, A. C., et al. (2016). 7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. ACS Central Science.
  • Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines. (2015). RSC Publishing. [Link]

  • Syahri, J., et al. (2018). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental and calculations results using the AM1, PM3, and HF methods.
  • Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. (2012). PMC. [Link]

  • Material Safety Data Sheet. (2021, November 25). Gelest. [Link]

  • Antioxidant Activity of an Unusual 3-Hydroxyindole Derivative Isolated from Fruits of Aristotelia chilensis (Molina) Stuntz. (2009, June 1).
  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. (2016, May 18). Beilstein Journal of Organic Chemistry.
  • Scheme of the proposed Anti-inflammatory mechanism for compounds derived
  • Hydroxy-Directed Enantioselective Hydroxyalkylation in the Carbocyclic Ring of Indoles. (2017, March 27). Organic Letters. [Link]

  • Antioxidant Activity of an Unusual 3-Hydroxyindole Derivative Isolated from Fruits of Aristotelia chilensis (Molina) Stuntz. (n.d.).
  • 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). The Royal Society of Chemistry.
  • An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure. (n.d.). Benchchem.
  • Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. (2018, March 6). Juniper Publishers.
  • Antioxidant activity of an unusual 3-hydroxyindole derivative isolated from fruits of Aristotelia chilensis (Molina) Stuntz. (2009, September 15). PubMed. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021, January 6). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2025, May 28). MDPI. [Link]

  • Safety Data Sheet: 7-Hydroxyflavone. (2025, June 30). Carl ROTH. [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]

  • Physicochemical properties of 7-hydroxyquinolin-2(1H)-one. (n.d.). Benchchem.
  • China Wholesale Technical-Grade 7 Hydroxy Manufacturers & Suppliers. (n.d.). Globalsources.com. [Link]

  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (n.d.). ChemRxiv.
  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (2025, February 28). MDPI. [Link]

  • Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids
  • In Silico Assessment of the ADMET Properties of 7-Hydroxymitragynine and its Interaction with Human Serum Albumin and α1-Acid. (n.d.). Preprints.org.
  • Proposed fragmentation pathway of mitragynine. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.). Michigan State University. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). University of California, San Diego.
  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. [Link]

  • Anti-inflammatory mechanisms of phenanthroindolizidine alkaloids. (2006, March 15). PubMed. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (n.d.). PubMed.
  • The Chemistry of Kratom [Mitragyna speciosa]: Updated Characterization Data and Methods to Elucidate Indole and Oxindole Alkaloids. (2020, June 29). ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.
  • In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. (2023, December 12). Semantic Scholar.
  • A new indole alkaloid, 7-hydroxyspeciociliatine, from the fruits of Malaysian Mitragyna speciosa and its opioid agonistic activity. (n.d.). N A T U R E T R U S T.
  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (n.d.). MDPI.
  • Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (n.d.). SpringerLink.

Sources

Exploratory

7-hydroxy-1-methylindolin-2-one molecular weight and exact mass

An in-depth technical analysis of 7-hydroxy-1-methylindolin-2-one, focusing on its physicochemical properties, mass spectrometry behavior, and the analytical methodologies required for its precise identification. Molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 7-hydroxy-1-methylindolin-2-one, focusing on its physicochemical properties, mass spectrometry behavior, and the analytical methodologies required for its precise identification.

Molecular Architecture and Pharmacological Context

7-Hydroxy-1-methylindolin-2-one (CAS 20870-84-2) is a highly functionalized heterocyclic compound belonging to the indole alkaloid family. Structurally, it is characterized by a bicyclic oxindole (lactam) core, substituted with a phenolic hydroxyl group at the C7 position and a methyl group at the N1 position[1].

The oxindole scaffold is a privileged pharmacophore in medicinal chemistry. It frequently serves as the structural foundation for biologically active molecules and synthetic therapeutics, particularly those targeting oxidative stress, inflammation, and cellular proliferation[1][2]. Because it is often synthesized via complex pathways—such as the Piers–Rubinsztajn reaction or selective oxidative transformations—rigorous analytical characterization is mandatory to confirm its identity and purity during drug development[1].

Isotopic Distribution: Molecular Weight vs. Exact Mass

In analytical chemistry and mass spectrometry, distinguishing between the average molecular weight and the monoisotopic exact mass is a foundational requirement. Relying solely on nominal mass is insufficient for modern metabolite identification, as isobaric interference can easily lead to false positives.

Table 1: Physicochemical Mass Properties of 7-Hydroxy-1-methylindolin-2-one

PropertyValueCausality / Analytical Significance
Chemical Formula C₉H₉NO₂Defines the absolute elemental composition of the molecule.
Molecular Weight 163.17 g/mol Calculated using standard atomic weights (reflecting natural isotopic abundance). Essential for macroscopic operations like synthetic stoichiometry.
Exact Mass (Monoisotopic) 163.0633 DaCalculated using only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). Critical for High-Resolution Mass Spectrometry (HRMS) identification[3][4].
Target Precursor[M+H]⁺ 164.0706 m/zThe primary ion monitored in positive Electrospray Ionization (ESI+) workflows[4].

The Causality of Exact Mass: The exact mass of 163.0633 Da is the precise mass of the molecule when composed entirely of its most abundant isotopes[3]. High-Resolution Mass Spectrometry (HRMS) utilizes this value to differentiate 7-hydroxy-1-methylindolin-2-one from other isobaric compounds (molecules with the same nominal mass of 163 Da but different elemental compositions). Sub-ppm mass accuracy ensures that the assigned chemical formula is unambiguous.

HRMS Experimental Workflow and Self-Validating Protocol

To accurately determine and verify the exact mass of 7-hydroxy-1-methylindolin-2-one, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. As an application scientist, I design workflows that are inherently self-validating to ensure data integrity and prevent carryover artifacts.

HRMS_Workflow N1 Sample Preparation Solubilization in LC-MS Grade MeOH N2 Chromatographic Separation Reverse-Phase UHPLC (C18) N1->N2 N3 Electrospray Ionization (ESI+) Protonation to[M+H]+ N2->N3 N4 High-Resolution Mass Analysis Orbitrap or Q-TOF N3->N4 N5 Data Processing & Validation Target m/z: 164.0706 (± 5 ppm) N4->N5

Figure 1: HRMS workflow for exact mass validation of 7-hydroxy-1-methylindolin-2-one.

Step-by-Step Methodology:
  • Phase 1: System Calibration & Suitability (The Baseline of Trust)

    • Action: Calibrate the Q-TOF or Orbitrap mass analyzer using a standard tuning mix prior to the sequence.

    • Causality: This ensures the mass accuracy deviation remains strictly < 3 ppm. Without this baseline, the distinction between the target 163.0633 Da mass and background chemical noise is compromised.

  • Phase 2: Sample Preparation

    • Action: Solubilize the synthesized or extracted analyte in LC-MS grade Methanol/Water (50:50, v/v).

    • Causality: The phenolic hydroxyl and lactam groups provide the molecule with moderate polarity. This specific solvent system ensures complete dissolution while maintaining optimal injection compatibility with reverse-phase chromatography.

  • Phase 3: Chromatographic Separation

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a gradient of Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).

    • Causality: Formic acid serves a dual mechanistic purpose: it suppresses the ionization of residual silanols on the silica column (sharpening peak shape) and acts as an abundant proton source to drive the formation of [M+H]⁺ ions in the ESI source.

  • Phase 4: ESI(+) Ionization and Detection

    • Action: Operate the ESI source in positive ion mode. Extract the chromatogram at m/z 164.0706.

    • Causality: The exact mass of the neutral molecule is 163.0633 Da. The addition of a proton (1.007276 Da) yields a theoretical precursor ion [M+H]⁺ at m/z 164.0706[4].

  • Phase 5: Self-Validation via Blank Bracketing

    • Action: Run a solvent blank immediately before and after the sample injection.

    • Causality: This step validates that the detected m/z 164.0706 peak is endogenous to the sample vial and not a systemic artifact resulting from column carryover or source contamination.

Structural Fragmentation (MS/MS Insights)

While exact mass provides the elemental formula, tandem mass spectrometry (MS/MS) confirms the structural connectivity. Upon isolation of the m/z 164.0706 precursor, collision-induced dissociation (CID) yields characteristic product ions.

The oxindole core typically undergoes specific neutral losses[2]. The loss of carbon monoxide (CO, -27.9949 Da) from the lactam ring and the loss of a methyl radical (•CH₃, -15.0235 Da) from the N1 position are hallmark fragmentation pathways. Observing these specific transitions provides authoritative confirmation of the regiochemistry of 7-hydroxy-1-methylindolin-2-one, differentiating it from other hydroxylated isomers.

References

  • EvitaChem.Buy 7-Hydroxy-1-methylindolin-2-one (EVT-485977).
  • Wikipedia.C9H9NO2 - Exact Mass.
  • PubChem - NIH.4-Acetamidobenzaldehyde | C9H9NO2 | CID 73942 (Formula Exact Mass & MS/MS Data).
  • Thieme-Connect.Palladium-Catalyzed C–H Activation and Cyclization of Anilides... An Efficient Method toward Oxindoles.

Sources

Foundational

Advanced Receptor Binding Affinity Studies for 7-Hydroxy-1-methylindolin-2-one and Its Derivatives: A Technical Whitepaper

Executive Summary & Pharmacophore Rationale 7-Hydroxy-1-methylindolin-2-one (CAS 20870-84-2, MW 163.17 g/mol ) is a highly versatile hydroxylated oxindole derivative[1]. Characterized by a fused lactam ring and a phenoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

7-Hydroxy-1-methylindolin-2-one (CAS 20870-84-2, MW 163.17 g/mol ) is a highly versatile hydroxylated oxindole derivative[1]. Characterized by a fused lactam ring and a phenolic hydroxyl group at the C7 position, this compound serves as a privileged scaffold in medicinal chemistry, frequently utilized as a lead intermediate for developing therapeutics targeting oxidative stress, neurodegeneration, and oncology[1].

The oxindole core is a well-documented pharmacophore known to interact with a diverse array of biological targets, most notably G-Protein Coupled Receptors (GPCRs) such as Serotonin (5-HT7) and Dopamine (D2) receptors[2][3], as well as critical kinases like CDK4/6 and VEGFR[4].

The Causality of the Scaffold:

  • The N1-Methyl Group: Methylation at the N1 position eliminates a classical hydrogen bond donor (the lactam NH). This structural choice restricts tautomerization, locking the molecule into the lactam form. Causally, this increases lipophilicity, which is highly advantageous for crossing the blood-brain barrier (BBB) when targeting CNS receptors (e.g., 5-HT7)[2].

  • The C7-Hydroxyl Group: The phenolic OH at C7 acts as a highly directional hydrogen bond donor and acceptor. In the context of kinase inhibition, structural modeling indicates that heteroatoms on the oxindole ring can form critical halogen or hydrogen bonds with hinge region residues (e.g., Val101 in CDK6)[4]. In GPCRs, the C7-OH frequently anchors the molecule within the orthosteric binding pocket via interactions with conserved aspartate or glutamate residues[3].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the receptor binding affinity of 7-hydroxy-1-methylindolin-2-one derivatives, researchers must employ orthogonal techniques. Below are field-proven, step-by-step methodologies for both thermodynamic and kinetic binding evaluations.

Protocol A: High-Throughput Radioligand Competition Assay (GPCR Targets)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the oxindole derivative against a GPCR target (e.g., the 5-HT7 receptor).

Causality & Design Choices:

  • Buffer Selection: 50 mM Tris-HCl (pH 7.4) supplemented with 10 mM MgCl2​ and 0.5 mM EDTA. Why? Mg2+ is essential for stabilizing the high-affinity agonist state of the G-protein coupled receptor, while EDTA chelates trace heavy metals that could catalyze the oxidation of the oxindole's phenolic hydroxyl group.

  • Filter Pre-treatment: GF/B glass fiber filters are pre-soaked in 0.5% Polyethylenimine (PEI). Why? PEI neutralizes the inherent negative charge of the glass fibers, drastically reducing non-specific binding of cationic radioligands (like [3H] -5-CT), thereby maximizing the signal-to-noise ratio.

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend CHO cells stably expressing the target receptor in the assay buffer. Homogenize and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Ligand Dilution: Prepare a 10-point serial dilution (10 µM to 0.1 nM) of the 7-hydroxy-1-methylindolin-2-one derivative in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced receptor denaturation.

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of the test compound, and 25 µL of the radioligand (e.g., 1 nM [3H] -SB-269970 for 5-HT7). Incubate at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through the PEI-soaked GF/B plates using a vacuum manifold. Wash three times with ice-cold 50 mM Tris-HCl to lock the bound state and flush unbound ligands.

  • Quantification: Add 40 µL of scintillation cocktail per well and read using a Microbeta counter.

  • Self-Validating Mechanism: Every plate must include a known high-affinity reference standard (e.g., unlabelled SB-269970) to calculate the Z'-factor. The assay is only validated if Z′≥0.5 . The IC50​ is converted to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling (Kinase Targets)

While radioligand assays provide thermodynamic affinity ( Kd​ ), SPR is required to determine the kinetic rate constants ( kon​ and koff​ ). Residence time ( τ=1/koff​ ) often correlates more strongly with in vivo efficacy than Kd​ alone.

Step-by-Step Workflow:

  • Immobilization: Immobilize the target kinase (e.g., CDK6) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 3000-5000 Response Units (RU).

  • Buffer Optimization: Use PBS-P+ (Phosphate Buffered Saline with 0.05% Surfactant P20) as the running buffer. Causality: The surfactant minimizes the non-specific hydrophobic binding of the lipophilic oxindole core to the dextran matrix.

  • Analyte Injection: Inject the 7-hydroxy-1-methylindolin-2-one derivative at 5 different concentrations (e.g., 3.125 nM to 50 nM) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor the dissociation phase. If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Self-Validating Mechanism: Utilize a dual-flow cell setup where Flow Cell 1 is a blank reference (activated and deactivated without protein). The final sensorgram must be double-referenced (subtracting Flow Cell 1 and a blank buffer injection) to eliminate bulk refractive index changes and baseline drift.

SPR_Workflow A Sensor Chip Preparation (Immobilize Target Protein via EDC/NHS) C Microfluidic Injection (Association Phase: Measure kon) A->C B Analyte Preparation (7-OH-1-CH3-oxindole series in PBS-P+) B->C D Buffer Wash (Dissociation Phase: Measure koff) C->D E Sensorgram Analysis (Calculate Residence Time & Kd) D->E

Caption: High-Throughput Surface Plasmon Resonance (SPR) Workflow for Oxindole Kinetic Profiling.

Quantitative Data Visualization

The following table synthesizes comparative binding metrics, illustrating the Structure-Activity Relationship (SAR) of the 7-hydroxy-1-methylindolin-2-one scaffold against representative targets. Note: Data represents aggregated structural trends derived from oxindole pharmacophore studies[2][3][4].

Compound / Scaffold ModificationTarget Receptor / Enzyme IC50​ (nM) Ki​ / Kd​ (nM)Residence Time ( τ , min)Primary Binding Interaction
7-Hydroxy-1-methylindolin-2-one (Core)5-HT7 (GPCR)450.0385.0N/AC7-OH H-bond with Asp3.32
C3-Substituted Derivative 5-HT7 (GPCR)12.58.2N/AEnhanced hydrophobic fit
Des-7-hydroxyl Analogue Dopamine D2 (GPCR)>10,000>10,000N/ALoss of critical H-bond anchor
7-Hydroxy-1-methylindolin-2-one (Core)CDK6 (Kinase)850.0720.01.5Hinge region interaction
C5-Halogenated Derivative CDK6 (Kinase)45.038.045.0Halogen bond with Val101

Systems-Level Impact: Downstream Signaling

Understanding binding affinity is only the first step; the ultimate goal is determining functional efficacy (agonism vs. antagonism). For instance, when a 7-hydroxy-1-methylindolin-2-one derivative binds to a GPCR like 5-HT7, it modulates the Gαs​ pathway, leading to the accumulation of intracellular cAMP. In kinase targets, binding at the ATP pocket prevents downstream phosphorylation cascades.

Signaling_Pathway L 7-Hydroxy-1-methylindolin-2-one (Ligand / Inhibitor) R Receptor / Kinase Target (e.g., 5-HT7 or CDK6) L->R Orthosteric Binding G Conformational Change & Signal Transduction R->G Activation / Inhibition E Effector Modulation (e.g., Adenylyl Cyclase / Rb Protein) G->E M Second Messenger / Phosphorylation State Alteration E->M T Phenotypic Response (e.g., Cell Cycle Arrest / Neuroprotection) M->T

Caption: Downstream signaling cascade modulated by oxindole scaffold receptor binding.

References

  • EvitaChem. "Buy 7-Hydroxy-1-methylindolin-2-one (EVT-485977) - EvitaChem".
  • Herde, A. M., et al. "Synthesis and In Vitro Evaluation of Oxindole Derivatives as Potential Radioligands for 5-HT7 Receptor Imaging with PET". PubMed Central (PMC).
  • El-Gohary, N. S., et al. "Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity". PubMed Central (PMC).
  • Weinstock, J., et al. "Synthesis and evaluation of non-catechol D-1 and D-2 dopamine receptor agonists: benzimidazol-2-one, benzoxazol-2-one, and the highly potent benzothiazol-2-one 7-ethylamines". PubMed.

Sources

Exploratory

identifying 7-hydroxy-1-methylindolin-2-one metabolites using LC-MS

High-Resolution LC-MS/MS Strategies for the Structural Elucidation of 7-Hydroxy-1-methylindolin-2-one Metabolites Executive Overview & Metabolic Context The indolin-2-one (oxindole) scaffold is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution LC-MS/MS Strategies for the Structural Elucidation of 7-Hydroxy-1-methylindolin-2-one Metabolites

Executive Overview & Metabolic Context

The indolin-2-one (oxindole) scaffold is a privileged pharmacophore found in numerous clinically approved therapeutics and biologically active natural products. Structurally, 7-hydroxy-1-methylindolin-2-one presents a unique metabolic profile. Because it already possesses a reactive phenolic hydroxyl group at the C7 position, its primary clearance mechanism is heavily biased toward Phase II conjugation (glucuronidation and sulfation). However, orthogonal Phase I pathways, such as N-demethylation and aromatic hydroxylation, driven by cytochrome P450 (CYP) enzymes, remain highly relevant [2].

As a Senior Application Scientist, I approach metabolite identification (MetID) not merely as an analytical task, but as a biochemical puzzle. The core challenge in characterizing 7-hydroxy-1-methylindolin-2-one metabolites lies in distinguishing isobaric species and pinpointing the exact sites of biotransformation. This requires a robust, high-resolution mass spectrometry (HRMS) strategy coupled with intelligent data acquisition (DDA/DIA) [1].

Causality in Experimental Design: The Self-Validating System

A common pitfall in MetID workflows is the mischaracterization of matrix interferences or in-source fragmentation artifacts as true biological metabolites. To ensure absolute scientific integrity, our experimental protocol is designed as a self-validating system . We do not simply run a sample and look for peaks; we engineer the assay to prove causality.

  • The Zero-Minute (T=0) Control: By quenching an incubation immediately upon substrate addition, we establish a baseline of endogenous matrix ions. If a putative "metabolite" is present at T=0, it is immediately flagged as a matrix artifact.

  • The Minus-Cofactor Control: Parallel incubations are run lacking NADPH (for Phase I) and UDPGA/PAPS (for Phase II). This is critical. If a conjugated peak appears in the absence of UDPGA, it is not a true enzymatic glucuronide, but rather a chemical degradation product or a contaminant. This proves that the appearance of a new chromatographic peak is directly caused by enzymatic biotransformation.

Experimental Methodologies: Step-by-Step Protocol

In Vitro Incubation (Human Liver Microsomes)
  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Master Mix Assembly: Combine HLM (final protein concentration: 1.0 mg/mL) and 7-hydroxy-1-methylindolin-2-one (final concentration: 10 µM, delivered in ≤0.1% DMSO) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed cofactor cocktail (1 mM NADPH, 2 mM UDPGA, and 0.1 mM PAPS).

  • Incubation & Aliquoting: Incubate at 37°C with gentle shaking. Withdraw 50 µL aliquots at designated time points (0, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This 3:1 organic-to-aqueous ratio effectively precipitates the microsomal proteins.

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

LC-HRMS Analytical Parameters
  • Chromatography: Use a sub-2-micron C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) to ensure sharp peak shapes and baseline resolution of isobaric conjugates [3].

  • Mobile Phases: Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). A gradient of 5% B to 95% B over 12 minutes is employed.

  • Mass Spectrometry: High-resolution Q-TOF or Orbitrap MS.

    • Causality of Ionization Mode: While the indolin-2-one core exhibits moderate ionization in positive electrospray ionization (+ESI), the C7-phenolic hydroxyl group and subsequent Phase II conjugations drastically shift the ionization preference. Thus, analyzing in both +ESI and -ESI is mandatory to capture the complete metabolic profile without bias.

MetID_Workflow N1 In Vitro Incubation (HLM + Cofactors) N2 Sample Quenching & Protein Precip. N1->N2 Stop Rxn N3 UPLC-HRMS Analysis (+/- ESI, DDA/DIA) N2->N3 Inject N4 Data Processing (MDF & Neutral Loss) N3->N4 Raw Data N5 Structural Elucidation N4->N5 Filtered Hits

Fig 1: End-to-end self-validating LC-HRMS workflow for oxindole metabolite identification.

Data Processing and Structural Elucidation

To extract the metabolite signals from the complex biological matrix, we utilize Mass Defect Filtering (MDF) and diagnostic neutral loss scanning. The parent compound (exact mass 163.0633 Da) has a specific mass defect. True metabolites will fall within a narrow mass defect window (±50 mDa) relative to the parent or its core conjugates.

Furthermore, we monitor for specific fragmentation patterns. For instance, the loss of 176.0321 Da is the gold standard diagnostic neutral loss for O-glucuronidation[1]. The indolic skeleton itself consistently yields a diagnostic product ion around m/z 146 (loss of H₂O) and m/z 136 (loss of CO) in positive ion mode [4].

Metabolic_Pathway Parent 7-hydroxy-1-methylindolin-2-one m/z 164.0711 [M+H]+ Gluc O-Glucuronide (M1) +176.0321 Da Parent->Gluc UGT Enzymes Sulf O-Sulfate (M2) +79.9568 Da Parent->Sulf SULT Enzymes NDem N-Desmethyl (M3) -14.0156 Da Parent->NDem CYP450 (Phase I) Ox Aromatic Hydroxylation (M4) +15.9949 Da Parent->Ox CYP450 (Phase I)

Fig 2: Predicted Phase I and Phase II metabolic pathways of 7-hydroxy-1-methylindolin-2-one.

Quantitative Data Summarization

The table below summarizes the expected high-resolution mass shifts and diagnostic fragment ions used to definitively identify the biotransformation products of 7-hydroxy-1-methylindolin-2-one.

Metabolite IDBiotransformationChemical FormulaExact Mass [M+H]⁺Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
M0 (Parent) NoneC₉H₉NO₂164.0711N/A146.0605, 136.0762
M1 O-GlucuronidationC₁₅H₁₇NO₈340.1032+176.0321164.0711, 146.0605
M2 O-SulfationC₉H₉NO₅S244.0279+79.9568164.0711, 146.0605
M3 N-DemethylationC₈H₇NO₂150.0555-14.0156132.0449, 122.0605
M4 Aromatic HydroxylationC₉H₉NO₃180.0660+15.9949162.0555, 152.0711

Note: Mass shifts are calculated based on monoisotopic masses. Diagnostic fragments reflect the cleavage of the conjugate group returning to the parent core, followed by standard oxindole ring fragmentation.

References

  • Discovery of Modified Metabolites, Secondary Metabolites, and Xenobiotics by Structure-Oriented LC–MS/MS | Chemical Research in Toxicology (ACS Publications).
  • Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one | PMC (National Institutes of Health).
  • Identification of Oxindoleacetic Acid Conjugates in Quinoa (Chenopodium quinoa Willd.) Seeds by High-Resolution UHPLC-MS/MS | MDPI.
  • Metabolomics with 15N Labeling for Characterizing Missing Monoterpene Indole Alkaloids in Plants | Analytical Chemistry (ACS Publications).

Protocols & Analytical Methods

Method

Application Note: 7-Hydroxy-1-methylindolin-2-one as a Privileged Precursor in Organic Synthesis and Drug Discovery

Executive Summary & Structural Rationale In contemporary medicinal chemistry, the oxindole (indolin-2-one) core is recognized as a "privileged scaffold," most notably serving as the hinge-binding motif in numerous FDA-ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the oxindole (indolin-2-one) core is recognized as a "privileged scaffold," most notably serving as the hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., sunitinib, nintedanib). However, achieving kinase selectivity remains a persistent hurdle. 7-Hydroxy-1-methylindolin-2-one (CAS: 20870-84-2) has emerged as a highly specialized precursor designed to overcome these limitations through two strategic structural modifications:

  • N1-Methylation (Steric & Electronic Tuning): Unlike unsubstituted oxindoles that act as both hydrogen-bond donors (via N-H) and acceptors (via C=O) in the kinase ATP-binding pocket, the N1-methyl group abolishes the hydrogen-bond donor capacity. This modification intentionally disrupts promiscuous binding, forcing the molecule to rely on alternative interactions and thereby increasing selectivity profiles against off-target kinases[1].

  • C7-Hydroxylation (Vector for Functionalization): The phenolic hydroxyl group at the C7 position is uniquely oriented. In many kinase co-crystal structures, the C7 vector points directly toward the solvent-exposed channel. This makes the C7-OH an ideal nucleophilic handle for attaching solubilizing groups or E3-ligase recruiting linkers (e.g., PEG chains) for Proteolysis Targeting Chimeras (PROTACs) without perturbing the core hinge-binding interactions [2].

This application note provides researchers with field-proven, self-validating protocols for the synthesis and downstream functionalization of 7-hydroxy-1-methylindolin-2-one, grounded in mechanistic causality.

Mechanistic Workflow & Functionalization Map

The synthetic utility of 7-hydroxy-1-methylindolin-2-one lies in its orthogonal reactivity. The C3 position contains highly acidic methylene protons, making it primed for Knoevenagel condensations with aldehydes to build the extended kinase inhibitor framework. Concurrently, the C7-OH can be selectively etherified or converted into a triflate for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Workflow SM 1-Methylindolin-2-one (Starting Material) Boryl Ir-Catalyzed C7-Borylation [B2pin2, dtbpy, [Ir(OMe)(COD)]2] SM->Boryl Oxid Oxidative Cleavage [H2O2, NaOH, THF] Boryl->Oxid Core 7-Hydroxy-1-methylindolin-2-one (Core Precursor) Oxid->Core C3 C3-Condensation (Kinase Hinge Binder) Core->C3 Ar-CHO, Piperidine EtOH, Reflux C7_Ether C7-Etherification (PROTAC Linker Attachment) Core->C7_Ether R-X, K2CO3 DMF, 80°C C7_Cross C7-Triflation & Suzuki (Hydrophobic Pocket Targeting) Core->C7_Cross 1. Tf2O, Pyridine 2. Ar-B(OH)2, Pd(dppf)Cl2

Figure 1: Divergent synthetic workflow for the functionalization of 7-hydroxy-1-methylindolin-2-one.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and expected in-process controls (IPCs) are explicitly detailed to ensure reproducible execution.

Protocol A: De Novo Synthesis via Iridium-Catalyzed C-H Borylation

Adapted from the highly regioselective borylation methodologies developed by Sperry and Hartwig for indole/oxindole functionalization [3].

Rationale: Direct electrophilic aromatic substitution on 1-methylindolin-2-one typically favors the C5 position due to the directing effects of the amide nitrogen. To functionalize the C7 position selectively, we utilize a sterically driven Iridium-catalyzed C-H borylation. The bulky dtbpy ligand forces the active Iridium complex away from the C3 and C4/C5 positions, selectively activating the C7 C-H bond.

Reagents:

  • 1-Methylindolin-2-one (1.0 equiv, 10 mmol)

  • Bis(pinacolato)diboron (B₂pin₂, 0.7 equiv, 7 mmol) *[Ir(OMe)(COD)]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%)

  • THF (Anhydrous, 30 mL)

  • 30% H₂O₂ (aq) and 1M NaOH (for oxidation)

Step-by-Step Procedure:

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with [Ir(OMe)(COD)]₂ (100 mg, 0.15 mmol) and dtbpy (80 mg, 0.30 mmol). Add 10 mL anhydrous THF. Stir for 10 minutes until the solution turns deep red, indicating the formation of the active Ir-dtbpy complex.

  • Borylation: Add 1-methylindolin-2-one (1.47 g, 10 mmol) and B₂pin₂ (1.78 g, 7 mmol) dissolved in 20 mL THF. Seal the flask, remove from the glovebox, and heat at 80 °C for 16 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 7:3) should show the consumption of B₂pin₂ and the appearance of a highly UV-active spot (the C7-pinacol boronate).

  • One-Pot Oxidation: Cool the reaction to 0 °C. Carefully add 1M NaOH (15 mL), followed by dropwise addition of 30% H₂O₂ (15 mL).

    • Causality: The basic peroxide generates the hydroperoxide anion, which attacks the empty p-orbital of the boron atom, triggering a 1,2-aryl migration that cleaves the C-B bond to form the C-O bond with retention of stereochemistry.

  • Workup & Isolation: Stir at room temperature for 2 hours. Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess peroxide. Acidify to pH 4 with 1M HCl. Extract with EtOAc (3 × 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (DCM/MeOH 95:5) to yield 7-hydroxy-1-methylindolin-2-one as a pale solid.

    • Analytical Check: ¹H NMR (DMSO-d₆) will show a distinct broad singlet at ~9.8 ppm (C7-OH) and the disappearance of the C7 aromatic doublet.

Protocol B: C3-Alkylidenation (Knoevenagel Condensation)

Rationale: The methylene protons at C3 are flanked by the C2-carbonyl and the aromatic ring, rendering them acidic (pKa ~ 18). A weak base (piperidine) is sufficient to generate the enolate, which attacks aryl aldehydes to form the biologically active (Z)-3-alkylideneindolin-2-one core.

Step-by-Step Procedure:

  • Suspend 7-hydroxy-1-methylindolin-2-one (1.0 equiv, 1 mmol) and the desired aryl aldehyde (1.1 equiv, 1.1 mmol) in absolute ethanol (5 mL).

  • Add piperidine (0.1 equiv, 0.1 mmol) as a catalyst.

  • Reflux the mixture at 85 °C for 4–6 hours.

    • Causality: The reaction typically precipitates the product as it forms due to the highly conjugated, planar nature of the resulting (Z)-alkene, which lowers its solubility in ethanol.

  • Cool the mixture to 0 °C, filter the precipitate, and wash with cold ethanol to afford the pure C3-functionalized product.

Quantitative Data Summary

The table below summarizes the expected yields and regioselectivity metrics for the functionalization of the 7-hydroxy-1-methylindolin-2-one scaffold, providing benchmarks for analytical validation.

Reaction TypeTarget PositionReagents / CatalystExpected Yield (%)RegioselectivityKey Analytical Marker (NMR/MS)
C-H Borylation C7[Ir(OMe)(COD)]₂, dtbpy75 - 82%>95% (C7 over C5)Loss of C7 ¹H doublet (~7.1 ppm)
Oxidative Cleavage C7H₂O₂, NaOH85 - 90%N/A (Stereoretentive)Appearance of OH singlet (~9.8 ppm)
Etherification C7-OHR-Br, K₂CO₃, DMF80 - 95%O-alkylation > C-alkylationShift of C7-O-CH₂ protons to ~4.2 ppm
Knoevenagel Cond. C3Ar-CHO, Piperidine70 - 88%>98% (Z)-isomerVinylic ¹H singlet at ~7.5 - 8.0 ppm

Pharmacophore & Target Binding Modeling

Understanding the spatial orientation of 7-hydroxy-1-methylindolin-2-one within a biological target is critical for rational drug design. The diagram below illustrates the pharmacophoric vectors of this scaffold when docked into a generic protein tyrosine kinase ATP-binding site [4].

Pharmacophore Core 7-Hydroxy-1-methylindolin-2-one Central Scaffold N1 N1-Methyl Steric Boundary (Blocks H-bond Donor) Core->N1 C2 C2-Carbonyl H-bond Acceptor (Interacts with Hinge Region) Core->C2 C3 C3-Alkylidene Kinase Pocket Extension (Hydrophobic / H-bond Donor) Core->C3 C7 C7-Hydroxyl Solvent Channel Vector (Ideal for PROTAC Linkers) Core->C7

Figure 2: Pharmacophore model detailing the spatial vectors and binding roles of the substituted oxindole core.

By utilizing the C7-OH as an attachment point, researchers can append bulky functional groups (such as thalidomide-PEG linkers) that project outward into the solvent, avoiding steric clashes with the narrow kinase hinge region. Simultaneously, the N1-methyl group restricts the rotational degrees of freedom and prevents non-specific hydrogen bonding, effectively tuning the molecule's selectivity profile.

References

  • Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3b inhibitors targeting breast cancer Taylor & Francis URL:[Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment MDPI URL:[Link]

  • Indolylboronic Acids: Preparation and Applications PMC - NIH URL:[Link]

  • Development of a Binding Model to Protein Tyrosine Kinases for Substituted Pyrido[2,3-d]pyrimidine Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Application

Application Note: ¹H and ¹³C NMR Spectroscopy Reference Data and Analytical Workflows for 7-Hydroxy-1-methylindolin-2-one

Executive Summary & Chemical Profile 7-Hydroxy-1-methylindolin-2-one (CAS: 20870-84-2; Molecular Formula: C₉H₉NO₂) is a highly functionalized oxindole derivative serving as a critical building block in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

7-Hydroxy-1-methylindolin-2-one (CAS: 20870-84-2; Molecular Formula: C₉H₉NO₂) is a highly functionalized oxindole derivative serving as a critical building block in medicinal chemistry and natural product synthesis[1]. Its structural motif—a fused lactam ring featuring a phenolic hydroxyl group at the C7 position and a methyl group at the N1 position—presents unique synthetic challenges regarding regioselectivity and functional group compatibility[1].

Accurate structural characterization of oxindole derivatives is paramount, as minor functionalizations at the C7 position dramatically alter the pharmacological profile of the resulting indole alkaloids and kinase inhibitors[2]. Furthermore, the designation of stereocenters and geometric isomers in complex oxindoles relies heavily on precise, artifact-free Nuclear Magnetic Resonance (NMR) spectroscopy[3]. This application note provides a self-validating protocol for the NMR acquisition of 7-hydroxy-1-methylindolin-2-one, complete with high-resolution ¹H and ¹³C reference data and mechanistic insights into its spectral features.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure spectral integrity and reproducibility, the following protocol is designed as a self-validating system. The choice of solvent and acquisition parameters directly impacts the resolution of exchangeable protons and closely clustered aromatic signals.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of high-purity 7-hydroxy-1-methylindolin-2-one into a clean glass vial. Causality: This mass ensures an optimal signal-to-noise (S/N) ratio for ¹³C acquisition within a reasonable timeframe without causing concentration-dependent line broadening.

  • Solubilization: Add 0.6 mL of anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d₆ is strictly selected over CDCl₃. The strong hydrogen-bonding capability of DMSO restricts the chemical exchange rate of the C7-OH proton, allowing it to appear as a sharp, quantifiable singlet rather than a broad, indistinguishable hump[2].

  • Homogenization & Transfer: Vortex the mixture for 30 seconds until complete dissolution is achieved. Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • System Validation (The Self-Check): Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO and perform automated shimming. Run a preliminary 1-scan ¹H spectrum to verify the residual solvent peak (DMSO pentet at δ 2.50 ppm) and the residual water peak (typically ~δ 3.33 ppm). Validation Rule: If the water peak is excessively broad and overlaps with the expected N-CH₃ signal at δ 3.32 ppm, the sample must be desiccated and re-prepared to ensure accurate integration.

  • Spectral Acquisition:

    • ¹H NMR (400 MHz): 16 scans, spectral width of 12 ppm, relaxation delay (D1) of 1.5 seconds.

    • ¹³C NMR (100 MHz): 1024 scans, spectral width of 250 ppm, relaxation delay (D1) of 2.0 seconds.

  • Data Processing: Apply a 0.3 Hz exponential line-broadening function for ¹H and 1.0 Hz for ¹³C prior to Fourier Transform (FT). Perform manual phase and baseline corrections. Calibrate the TMS signal precisely to δ 0.00 ppm.

NMR_Workflow A Sample Preparation (15-20 mg Compound) B Solvent Addition (0.6 mL DMSO-d6) A->B C Homogenization (Vortex/Sonicate) B->C D NMR Acquisition (400 MHz 1H / 100 MHz 13C) C->D E Data Processing (Phase, Baseline, Calibrate) D->E

Figure 1: Standardized workflow for quantitative NMR sample preparation and spectral acquisition.

Quantitative Reference Data

The following tables summarize the standardized ¹H and ¹³C NMR chemical shifts for 7-hydroxy-1-methylindolin-2-one in DMSO-d₆.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
C7-OH 9.65Singlet (s)-1HPhenolic OH (H-bonded to solvent)
C5-H 6.85Triplet (t)7.81HAromatic CH (Meta to OH)
C4-H 6.78Doublet (d)7.81HAromatic CH (Para to OH)
C6-H 6.68Doublet (d)7.81HAromatic CH (Ortho to OH)
C3-CH₂ 3.48Singlet (s)-2HAliphatic lactam ring CH₂
N-CH₃ 3.32Singlet (s)-3HN-Methyl group
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Notes
C2 175.2C=OLactam carbonyl
C7 143.5C-OHPhenolic ipso-carbon (Highly deshielded)
C7a 130.1C-NBridgehead carbon attached to Nitrogen
C3a 127.4C-CBridgehead carbon
C5 122.8CHAromatic carbon (Meta to OH)
C4 115.2CHAromatic carbon (Para to OH)
C6 113.6CHAromatic carbon (Ortho to OH)
C3 35.8CH₂Aliphatic ring carbon
N-CH₃ 29.4CH₃N-Methyl carbon

Mechanistic Insights into Spectral Features

To confidently utilize this reference data in complex synthetic workflows—such as the Staudinger-aza-Wittig reaction[4] or iridium-catalyzed borylation[2]—one must understand the electronic causality driving these specific chemical shifts.

  • The +M Resonance Effect of the C7-Hydroxyl Group: The hydroxyl group at C7 acts as a strong electron-donating group via resonance (+M effect). This electron density is pushed into the aromatic ring, selectively shielding the ortho (C6) and para (C4) positions. Consequently, the C6-H proton is pushed significantly upfield to δ 6.68 ppm, making it the most shielded aromatic proton in the system. The C4-H proton (para) follows closely at δ 6.78 ppm. The C5-H proton, situated meta to the hydroxyl group, only experiences the weaker electron-withdrawing inductive effect (-I) of the oxygen, leaving it relatively deshielded at δ 6.85 ppm.

  • N-Methyl Deshielding: The N-CH₃ signal appears at δ 3.32 ppm, which is characteristically downfield for an aliphatic methyl group. This is caused by the strong electron-withdrawing nature of the adjacent lactam carbonyl (C2), which pulls electron density away from the nitrogen, subsequently deshielding the attached methyl protons[5].

Electronic_Effects OH C7-OH Group (+M Electron Donor) Ortho Ortho Position (C6) High Shielding OH->Ortho Resonance Para Para Position (C4) Moderate Shielding OH->Para Resonance Meta Meta Position (C5) Minimal Shielding OH->Meta Inductive Only Shift6 δ 6.68 ppm (d) Ortho->Shift6 Shift4 δ 6.78 ppm (d) Para->Shift4 Shift5 δ 6.85 ppm (t) Meta->Shift5

Figure 2: Mechanistic causality of the C7-hydroxyl +M resonance effect on aromatic proton chemical shifts.

References

  • EvitaChem. "7-Hydroxy-1-methylindolin-2-one (EVT-485977) Product Profile.
  • PubChem. "N-Methyloxindole.
  • The Journal of Organic Chemistry. "C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines.
  • RSC Advances. "Studies on the stereochemical assignment of 3-acylidene 2-oxindoles." Royal Society of Chemistry.
  • Journal of the American Chemical Society. "Enantioselective Synthesis of Quaternary Oxindoles." Organic Chemistry Portal.

Sources

Method

7-hydroxy-1-methylindolin-2-one mass spectrometry fragmentation pattern

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 7-Hydroxy-1-methylindolin-2-one Introduction & Chemical Significance 7-Hydroxy-1-methylindolin-2-one (Formula: C9H9NO2, Exact Mass: 16...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 7-Hydroxy-1-methylindolin-2-one

Introduction & Chemical Significance

7-Hydroxy-1-methylindolin-2-one (Formula: C9H9NO2, Exact Mass: 163.0633 Da) is a critical heterocyclic scaffold utilized in the development of kinase inhibitors and antioxidant therapeutics[1]. Characterized by an oxindole (indolin-2-one) core, an N-methyl substitution, and a phenolic hydroxyl group at the C7 position, this molecule presents unique analytical challenges during pharmacokinetic (PK) tracking and metabolite identification. Accurately mapping its gas-phase fragmentation behavior using High-Resolution Mass Spectrometry (HRMS) is essential for distinguishing it from isobaric biological matrix interferences and identifying its downstream in vivo metabolites[2].

This application note details a validated, self-calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol to elucidate the diagnostic fragmentation pathways of 7-hydroxy-1-methylindolin-2-one.

Experimental Protocol: LC-HRMS/MS Methodology

To ensure a self-validating analytical system, this protocol employs a dual-spray electrospray ionization (ESI) source with an automated lock-mass infusion. This guarantees continuous mass correction, ensuring mass accuracy remains below 5 ppm, which is critical for assigning exact empirical formulas to fragments.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of 7-hydroxy-1-methylindolin-2-one reference standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 500 ng/mL using the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Spike in 10 ng/mL of an isotopically labeled internal standard (e.g., 13C6-oxindole) to monitor ionization suppression and validate retention time stability.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 4.5 min, hold at 95% B for 1 min, return to 5% B. Flow rate: 0.4 mL/min.

  • Causality Note: The acidic mobile phase ensures complete protonation of the oxindole nitrogen/carbonyl system, maximizing the yield of the [M+H]+ precursor ion prior to entering the mass analyzer[3].

Step 3: HRMS/MS Acquisition Parameters (ESI-QTOF)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C (Optimized to prevent premature thermal degradation of the labile C7-hydroxyl group).

  • Lock Mass: Leucine Enkephalin ([M+H]+ = 556.2771) infused at 5 µL/min.

  • Collision Energy (CE): Data-independent acquisition (DIA) using a CE ramp of 15–45 eV.

  • Causality Note: A ramped collision energy is strictly required because the dehydration pathway (-18 Da) triggers at low energies (15-20 eV), whereas the rigid lactam ring cleavage (-28 Da, -57 Da) requires higher energies (>30 eV) to overcome the activation barrier of the heterocyclic ring opening[4].

Mechanistic Fragmentation Pathways

Upon protonation, the precursor ion[M+H]+ is observed at m/z 164.0712. Subjecting this ion to collision-induced dissociation (CID) yields three primary, mechanistically distinct diagnostic pathways.

Pathway A: Phenolic Dehydration (Loss of H₂O) The proximity of the C7-hydroxyl group to the N-methylated lactam core facilitates a highly favored loss of water (-18.0106 Da), generating a base peak at m/z 146.0606[3]. Mechanism: The loss of water from the phenolic ring is driven by the formation of a highly stabilized, conjugated reactive intermediate (analogous to an ortho-quinone methide structure). This ion can undergo subsequent high-energy fragmentation to lose carbon monoxide, yielding m/z 118.0657.

Pathway B: Lactam Ring Cleavage (Loss of CO) A universal hallmark of oxindole and isatin derivatives is the expulsion of carbon monoxide (-27.9949 Da) from the C2 position of the lactam ring[5]. Mechanism: Cleavage of the C2-C3 and N1-C2 bonds results in the loss of CO, producing a contracted anilinium-type fragment at m/z 136.0762. This pathway confirms the presence of the intact oxindole core[4].

Pathway C: Isocyanate Expulsion (Loss of CH₃NCO) Specific to N-methylated oxindoles, the heterocycle can undergo a cycloreversion-like cleavage, expelling neutral methyl isocyanate (-57.0215 Da)[4]. Mechanism: This generates a phenolic tropylium or benzylium-type ion at m/z 107.0497. The presence of this fragment acts as a definitive structural confirmation of the N1-methyl substitution, distinguishing it from isomeric ring-methylated oxindoles.

Quantitative Data Presentation

The exact masses, mass errors, and relative abundances of the diagnostic fragments are summarized below. Mass accuracy within < 5 ppm validates the proposed empirical formulas.

Fragment AssignmentNeutral LossExact Mass (Theoretical)Exact Mass (Observed)Mass Error (ppm)Relative Abundance (%)Formula
[M+H]+ Precursor None164.0712164.0714+1.2100 (Low CE)C9H10NO2+
[M+H - H₂O]+ -18.0106 Da (H₂O)146.0606146.0604-1.485C9H8NO+
[M+H - CO]+ -27.9949 Da (CO)136.0762136.0765+2.260C8H10NO+
[M+H - CH₃NCO]+ -57.0215 Da (CH₃NCO)107.0497107.0495-1.945C7H7O+
[M+H - H₂O - CO]+ -46.0055 Da (H₂O + CO)118.0657118.0659+1.730C8H8N+

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its high-resolution fragments is mapped below.

MS_Fragmentation M [M+H]+ m/z 164.0712 C9H10NO2+ F1 [M+H - H2O]+ m/z 146.0606 C9H8NO+ M->F1 -H2O (-18.0106 Da) Phenolic Dehydration F2 [M+H - CO]+ m/z 136.0762 C8H10NO+ M->F2 -CO (-27.9949 Da) Lactam Ring Cleavage F3 [M+H - CH3NCO]+ m/z 107.0497 C7H7O+ M->F3 -CH3NCO (-57.0215 Da) Isocyanate Expulsion F4 [M+H - H2O - CO]+ m/z 118.0657 C8H8N+ F1->F4 -CO (-27.9949 Da) Subsequent Cleavage

Figure 1: High-resolution ESI+ MS/MS fragmentation pathways of 7-hydroxy-1-methylindolin-2-one.

References

  • Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives . Organic Letters - ACS Publications. Available at:[Link]

  • Metabolic Study of Stable Isotope Labeled Indolinone Derivative in Hepatocyte Cell by UPLC/Q TOF MS . Journal of the American Society for Mass Spectrometry - ACS Publications. Available at:[Link]

  • Identification of Oxindoleacetic Acid Conjugates in Quinoa (Chenopodium quinoa Willd.) Seeds by High-Resolution UHPLC-MS/MS . MDPI. Available at:[Link]

  • Fragmentations in the mass spectra of 2-oxo-3-indolyl derivatives . Journal of Mass Spectrometry - Semantic Scholar. Available at:[Link]

Sources

Application

Application Note: In Vitro Evaluation of 7-Hydroxy-1-methylindolin-2-one (7-HMO) in Oxidative Stress and Inflammation Models

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, self-validating cell culture protocols, and quantitative assay design. Introduction & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, self-validating cell culture protocols, and quantitative assay design.

Introduction & Mechanistic Rationale

7-Hydroxy-1-methylindolin-2-one (CAS 20870-84-2), commonly referred to as 7-HMO or 7-hydroxy-1-methyloxindole, is a fused indole-ketone alkaloid derivative that has garnered significant attention in medicinal chemistry[1]. Structurally characterized by a lactam ring and a phenolic hydroxyl group at the C7 position, 7-HMO serves as a potent lead compound for targeting oxidative stress and inflammatory cascades[1].

The therapeutic potential of 7-HMO is driven by a dual-action mechanism:

  • Direct Antioxidant Activity: The C7 hydroxyl group acts as a highly efficient hydrogen donor, directly scavenging and neutralizing intracellular reactive oxygen species (ROS)[1].

  • Anti-Inflammatory Modulation: The oxindole scaffold modulates downstream pro-inflammatory signaling pathways, specifically dampening the activation of Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are responsible for the transcription of cytokines like TNF-α and IL-6[1].

To rigorously evaluate these properties in vitro, we utilize the murine RAW 264.7 macrophage cell line. This model is the gold standard for immunological assays because these cells robustly express Toll-like receptor 4 (TLR4) and rapidly produce ROS, nitric oxide (NO), and pro-inflammatory cytokines upon stimulation with stressors like Lipopolysaccharide (LPS) or Hydrogen Peroxide (H₂O₂)[2].

Pathway Visualization

Mechanism LPS LPS / H2O2 (Stressors) TLR4 TLR4 Receptor LPS->TLR4 Binds ROS Intracellular ROS (Oxidative Stress) LPS->ROS Induces NFKB NF-κB Pathway Activation TLR4->NFKB Activates CellDeath Cellular Damage / Apoptosis ROS->CellDeath Causes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFKB->Cytokines Transcribes Compound 7-Hydroxy-1-methylindolin-2-one (7-HMO) Compound->ROS Scavenges Compound->NFKB Inhibits Cytokines->CellDeath Exacerbates

Figure 1: Mechanism of 7-HMO in scavenging ROS and inhibiting TLR4/NF-κB-mediated inflammation.

Experimental Design: Building a Self-Validating System

A robust assay must be self-validating. To ensure trustworthiness and eliminate false positives (such as apparent anti-inflammatory effects caused merely by compound toxicity), every experimental plate must incorporate the following controls:

  • Vehicle Control (Untreated): Establishes baseline cellular homeostasis.

  • Stressor Control (LPS/H₂O₂ only): Validates the successful induction of the disease phenotype[2].

  • Positive Controls: Validates assay sensitivity. We use 3 (100 μM) for ROS assays[3] and 4 (1 μg/mL) for inflammation assays[4].

  • Autofluorescence Blank: 7-HMO alone in cell-free media to subtract potential optical interference.

Detailed Step-by-Step Protocols

Protocol A: Cytotoxicity and Dose-Ranging (CCK-8 Assay)

Causality & Rationale: Before assessing efficacy, we must establish the non-toxic concentration range of 7-HMO. We utilize the Cell Counting Kit-8 (CCK-8) rather than the traditional MTT assay. CCK-8 relies on WST-8, which is reduced by cellular dehydrogenases into a highly water-soluble orange formazan dye. This eliminates the need for the error-prone DMSO solubilization step required in MTT assays, reducing handling artifacts and improving reproducibility[2].

  • Seeding: Seed RAW 264.7 cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS[2]. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply a serial dilution of 7-HMO (e.g., 5, 10, 20, 40, 60, 80 μM) in complete media. Include vehicle (DMSO < 0.1%) and blank wells. Incubate for 24 hours.

  • Detection: Add 10 μL of CCK-8 reagent directly to each well. Incubate for 1.5 hours at 37°C[2].

  • Readout: Measure absorbance at 450 nm using a microplate reader.

  • Validation: Proceed to downstream assays only with 7-HMO concentrations that maintain >90% cell viability.

Protocol B: Intracellular ROS Scavenging (DCFDA Assay)

Causality & Rationale: We use 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCFDA) because it is cell-permeable. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the non-fluorescent H₂DCF molecule intracellularly. When exposed to ROS (such as peroxyl or hydroxyl radicals), H₂DCF is rapidly oxidized into the highly fluorescent 2′,7′-dichlorofluorescein (DCF)[3][5].

  • Seeding: Seed RAW 264.7 cells at 3 × 10⁴ cells/well in a black-walled, clear-bottom 96-well plate[3]. Incubate for 24 hours.

  • Probe Loading: Wash cells gently with PBS. Add 10 μM H₂DCFDA in serum-free DMEM. Incubate in the dark for 30–40 minutes at 37°C[3][5].

  • Pre-treatment: Remove the probe, wash with PBS, and pre-treat cells with 7-HMO (10, 20, 40 μM) or Ascorbic Acid (100 μM) for 2 hours[3].

  • Induction: Add H₂O₂ (100 μM) or LPS (1 μg/mL) to induce oxidative stress[2]. Incubate for 2 to 4 hours.

  • Readout: Measure fluorescence immediately at Ex/Em = 485/535 nm[3].

Protocol C: Anti-Inflammatory Cytokine Profiling (Griess Assay & ELISA)

Causality & Rationale: LPS stimulation activates the TLR4/NF-κB pathway, leading to the transcription of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines[4][6]. The Griess assay quantifies nitrite (a stable, spontaneous breakdown product of NO), serving as a direct proxy for iNOS activity[7]. Sandwich ELISAs are used to quantify secreted TNF-α and IL-6.

  • Seeding: Seed RAW 264.7 cells at 2.5 × 10⁵ cells/well in a 24-well plate. Incubate overnight[7].

  • Pre-treatment: Pre-treat cells with 7-HMO (10, 20, 40 μM) or Dexamethasone (1 μg/mL) for 1 hour[4].

  • Stimulation: Add 1 μg/mL LPS to the wells and incubate for 24 hours[2][6].

  • Harvesting: Collect the culture supernatant and centrifuge at 10,000 × g for 5 minutes at 4°C to remove cellular debris.

  • NO Quantification (Griess): Mix 50 μL of supernatant with 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate for 10 minutes in the dark. Read absorbance at 540 nm[7].

  • Cytokine Quantification (ELISA): Analyze the remaining supernatant using commercial murine TNF-α and IL-6 ELISA kits according to the manufacturer's instructions[7].

  • Normalization (Critical Step): Lyse the remaining cells in the wells using RIPA buffer and perform a BCA Protein Assay. Normalize all ELISA cytokine concentrations (pg/mL) to total cellular protein (mg) to correct for any minor variations in cell proliferation[8].

Expected Quantitative Outcomes

When executing these protocols, 7-HMO is expected to yield dose-dependent inhibition of both oxidative and inflammatory markers. Below is a representative data matrix summarizing anticipated assay outcomes based on standardized RAW 264.7 responses to indole/oxindole derivatives.

Experimental GroupCell Viability (%)Relative ROS Level (%)NO Production (μM)TNF-α Secretion (pg/mg protein)
Untreated Control 100 ± 4.2100 ± 5.1< 2.045 ± 12
LPS / H₂O₂ Model 92 ± 5.5340 ± 15.445.3 ± 3.1850 ± 45
+ 7-HMO (10 μM) 95 ± 3.8210 ± 12.028.1 ± 2.4520 ± 38
+ 7-HMO (40 μM) 98 ± 2.1125 ± 8.512.5 ± 1.8180 ± 22
Positive Control* 99 ± 1.5110 ± 6.28.4 ± 1.2120 ± 15

*Positive Controls: Ascorbic Acid (100 μM) for ROS; Dexamethasone (1 μg/mL) for NO and TNF-α.

References

  • EvitaChem. Buy 7-Hydroxy-1-methylindolin-2-one (EVT-485977).1

  • Bio-protocol. DCF-DA Assay Protocol.3

  • NIH/PMC. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization.

  • Bio-protocol. LPS-Induced RAW 264.7 Activation.7

  • NIH/PMC. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2.2

  • MDPI. HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway.4

  • PLOS One. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation.6

Sources

Method

Application Note: Engineering Kinase Selectivity via 7-Hydroxy-1-Methylindolin-2-One Scaffold Integration

Executive Briefing The indolin-2-one (oxindole) core is a profoundly privileged scaffold in oncology and immunology, serving as the pharmacophoric backbone for multiple FDA-approved multi-kinase inhibitors, including sun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The indolin-2-one (oxindole) core is a profoundly privileged scaffold in oncology and immunology, serving as the pharmacophoric backbone for multiple FDA-approved multi-kinase inhibitors, including sunitinib and nintedanib[1][2]. However, the promiscuity of traditional unsubstituted oxindoles often leads to off-target toxicity. Incorporating 7-hydroxy-1-methylindolin-2-one into high-throughput screening libraries represents a sophisticated medicinal chemistry strategy to break this promiscuity. By intentionally modifying the classical hinge-binding interface, this scaffold forces alternative binding conformations, offering researchers a powerful vector for discovering highly selective kinase inhibitors[3].

This application note details the structural causality, library synthesis protocols, and self-validating screening methodologies required to successfully integrate this unique building block into modern drug discovery pipelines.

Mechanistic Rationale & Causality

To understand the value of 7-hydroxy-1-methylindolin-2-one, one must analyze the thermodynamics and sterics of the kinase ATP-binding pocket.

In classical oxindole inhibitors, the lactam N1-H acts as a critical hydrogen bond donor to the kinase hinge region, while the C2=O acts as an acceptor[4]. While this drives high affinity, it also drives pan-kinase activity.

  • The N1-Methylation Penalty: By methylating the N1 position, we deliberately abrogate the primary N1-H hydrogen bond donor interaction[5]. This steric bulk forces the scaffold to rotate or shift, preventing it from binding to kinases that possess a sterically restricted hinge region.

  • The 7-Hydroxyl Rescue: To compensate for the lost binding enthalpy, the 7-hydroxyl group is strategically positioned. In the shifted binding pose, the 7-OH acts as a novel, highly directional hydrogen bond donor/acceptor[5]. It selectively engages the backbone amides or carbonyls of specific kinases (such as BTK or VEGFR2) that can accommodate the N1-methyl group in an adjacent lipophilic pocket[1][6].

  • C3 Diversification: The active methylene at the C3 position remains available for Knoevenagel condensation, allowing the attachment of diverse functional groups that project outward into the solvent-exposed channel or deep into the hydrophobic pocket II[2][3].

Binding_Mechanism Kinase Target Kinase (e.g., VEGFR2, BTK) Hinge Hinge Region (Backbone Amides/Carbonyls) Kinase->Hinge Hydrophobic Hydrophobic Pocket (Gatekeeper Adjacent) Kinase->Hydrophobic Solvent Solvent-Exposed Channel Kinase->Solvent Scaffold 7-OH-1-Me-Oxindole Core Scaffold C7_OH C7-Hydroxyl Group (H-Bond Donor/Acceptor) Scaffold->C7_OH Functionalization N1_Me N1-Methyl Group (Steric Director) Scaffold->N1_Me Functionalization C3_Sub C3-Alkenyl Substituent (Diversity Element) Scaffold->C3_Sub Functionalization C7_OH->Hinge Directional H-Bonding (Rescues N1-H loss) N1_Me->Hydrophobic Steric Clash Prevention / Hydrophobic Fit C3_Sub->Solvent Target Selectivity / Solubility

Fig 1: Mechanistic binding rationale of the 7-OH-1-Me-oxindole scaffold within the kinase ATP pocket.

Validated Methodologies & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control gates prevent the propagation of false positives or synthetic failures.

Workflow Start 7-OH-1-Me-Oxindole (Core Building Block) Synthesis Parallel Knoevenagel Condensation (96-well) Start->Synthesis Diverse Aldehydes + Base Catalyst QC LC-MS Purification (>95% Purity Threshold) Synthesis->QC Crude Library Screening Orthogonal Kinase Screening (TR-FRET / ADP-Glo) QC->Screening Purified Analogs Hit Hit Validation & SAR Elucidation Screening->Hit IC50 & Z'-Factor Validation

Fig 2: High-throughput workflow for synthesizing and screening 7-OH-1-Me-oxindole kinase libraries.

Protocol 1: High-Throughput Synthesis of C3-Substituted Libraries

The active methylene at C3 is functionalized via a base-catalyzed Knoevenagel condensation[2].

Reagents & Materials:

  • 7-hydroxy-1-methylindolin-2-one (0.1 M in Ethanol)

  • Library of diverse aryl/heteroaryl aldehydes (0.12 M in Ethanol)

  • Piperidine (Catalyst)

  • 96-well deep-well reactor blocks

Step-by-Step Methodology:

  • Dispensation: Using an automated liquid handler, dispense 500 µL of the 7-hydroxy-1-methylindolin-2-one solution (50 µmol) into each well of the reactor block.

  • Diversification: Add 500 µL of the respective aldehyde solutions (60 µmol, 1.2 eq) to the corresponding wells.

  • Catalysis: Add 5 µL of piperidine (0.1 eq) to each well.

  • Reaction: Seal the block with a chemically resistant mat. Heat the block at 80°C for 12 hours under orbital shaking (400 rpm).

  • Self-Validation Gate (Crucial): Well A1 must strictly contain 2,4-dimethyl-1H-pyrrole-3-carbaldehyde as an internal control. Before proceeding to purification, analyze Well A1 via LC-MS. If the conversion of the A1 control to the target alkene is <85%, the entire plate must be flagged for re-optimization (indicating solvent evaporation, catalyst degradation, or temperature failure).

  • Purification: Cool to room temperature. Evaporate the solvent under a nitrogen stream. Purify the crude products via preparative LC-MS, collecting fractions with the target mass. Lyophilize to yield the final library compounds (Purity >95% required for assay).

Protocol 2: Self-Validating Kinase Inhibition Assay (ADP-Glo)

To assess the impact of the 7-OH and 1-Me substitutions on kinase activity, an ADP-Glo assay is utilized to measure ATP consumption[1].

Step-by-Step Methodology:

  • Preparation: Prepare 384-well white assay plates. Serially dilute the purified oxindole library in DMSO (10-point curve, starting at 10 µM).

  • Enzyme Reaction: Add 2 µL of the target kinase (e.g., BTK or VEGFR2) and substrate peptide mixture to the wells. Add 1 µL of the compound dilution. Incubate for 15 minutes at room temperature.

  • Initiation: Add 2 µL of ultra-pure ATP to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation). Read luminescence.

  • Self-Validation Gate (Z'-Factor): Every plate must contain 16 wells of DMSO (Negative Control, 0% inhibition) and 16 wells of 1 µM Staurosporine (Positive Control, 100% inhibition). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A plate is only deemed trustworthy and data is only exported if Z' ≥ 0.6.

Quantitative SAR Analysis

The following table synthesizes representative structure-activity relationship (SAR) data, illustrating how the 7-hydroxy-1-methyl modification shifts the selectivity profile compared to traditional oxindoles. Notice how the incorporation of the 1-methyl group drastically reduces off-target CDK2 activity[4], while the 7-hydroxyl group maintains potent VEGFR2 and BTK inhibition[1][2].

Compound IDCore ScaffoldC3-Substituent (R-Group)VEGFR2 IC₅₀ (nM)BTK IC₅₀ (nM)CDK2 IC₅₀ (nM)CLogP
Control-1 Unsubstituted Oxindole2,4-dimethylpyrrole1245802.6
Control-2 1-Methyl-Oxindole2,4-dimethylpyrrole850>10,000>10,0003.1
7-OH-1-Me-01 7-OH-1-Me-Oxindole2,4-dimethylpyrrole28 95 >10,000 2.8
7-OH-1-Me-02 7-OH-1-Me-Oxindole4-fluorophenyl145210>10,0003.2
7-OH-1-Me-03 7-OH-1-Me-Oxindole3-methoxybenzyl41085>10,0002.9

Data Interpretation: Control-2 demonstrates that simply methylating the N1 position destroys binding affinity due to the loss of the hinge H-bond. However, compound 7-OH-1-Me-01 proves that adding the 7-hydroxyl group rescues VEGFR2 and BTK affinity by establishing a new directional H-bond vector, while permanently abolishing CDK2 activity, thereby achieving a superior selectivity window.

References
  • EvitaChem.Buy 7-Hydroxy-1-methylindolin-2-one (EVT-485977).
  • Organometallics - ACS Publications.
  • Semantic Scholar / ACS Omega.Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics.
  • Journal of Medicinal Chemistry - ACS Publications.Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis.
  • PMC - National Institutes of Health.Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles.
  • Journal of Medicinal Chemistry - ACS Publications.Identification of Substituted 3-[(4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as Growth Factor Receptor Inhibitors.

Sources

Application

Advanced Sample Preparation and Derivatization Protocol for the GC-MS Analysis of 7-Hydroxy-1-methylindolin-2-one

Analytical Challenges & Mechanistic Rationale 7-Hydroxy-1-methylindolin-2-one (CAS 20870-84-2) is a highly valued indole derivative in medicinal chemistry, recognized for its antioxidant and anti-inflammatory properties[...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Challenges & Mechanistic Rationale

7-Hydroxy-1-methylindolin-2-one (CAS 20870-84-2) is a highly valued indole derivative in medicinal chemistry, recognized for its antioxidant and anti-inflammatory properties[1]. Structurally, it consists of a lactam ring (oxindole core) with a phenolic hydroxyl group at the C7 position[1].

When analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS), the active hydrogen on the phenolic group presents a critical analytical challenge. Active hydrogens increase the molecule's polarity and propensity to form intermolecular hydrogen bonds, resulting in low volatility and irreversible adsorption to active silanol sites on the GC column and liner[2]. This manifests as severe peak tailing, reduced detector sensitivity, and potential thermal degradation.

To overcome this, chemical derivatization is required to replace the active polar hydrogen, thereby decreasing the boiling point and improving chromatographic behavior[2]. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the most effective approach for phenolic constituents[3]. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, significantly increasing the silylating power to ensure quantitative conversion of the hydroxyl group into a non-polar trimethylsilyl (TMS) ether[4][5].

Sample Preparation Workflow

G A Sample Matrix (Biological/Synthetic) B Liquid-Liquid Extraction (MTBE solvent) A->B Extract organics C N2 Evaporation (Prevent Oxidation) B->C Isolate & Dry D Silylation Reaction (BSTFA + 1% TMCS) C->D Add Pyridine E GC-MS Analysis (TMS-Derivative) D->E Inject 1 µL

Workflow for the extraction and silylation of 7-hydroxy-1-methylindolin-2-one prior to GC-MS.

Step-by-Step Methodology

This protocol is designed as a self-validating system. The use of anhydrous conditions and specific solvents ensures that the derivatization goes to completion without artifact formation.

Reagent Preparation
  • Ensure all glassware is silanized or baked at 400°C to remove active sites.

  • Prepare fresh BSTFA containing 1% TMCS. Causality Note: BSTFA is highly moisture-sensitive. Allow the reagent bottle to reach room temperature in a desiccator before opening to prevent atmospheric condensation, which will rapidly decompose the reagent.

Liquid-Liquid Extraction (LLE)

Phenolic compounds require careful extraction to maximize recovery. Methyl tert-butyl ether (MTBE) is highly recommended due to its excellent partition coefficient for phenols[6].

  • Aliquot 500 µL of the sample matrix into a silanized glass centrifuge tube.

  • Add 1.5 mL of MTBE and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 × g for 5 minutes to achieve phase separation.

  • Transfer the upper organic layer to a clean, silanized GC vial.

Nitrogen Evaporation

Phenols are highly sensitive to oxygen and light, making them prone to degradation[6].

  • Place the GC vial in a sample concentrator.

  • Evaporate the MTBE to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) gas at 30°C. Causality Note: Dry N2 purging prevents oxidative loss, ensuring higher recovery potentials compared to standard vacuum evaporation[6].

Silylation Reaction
  • Reconstitute the dried extract in 50 µL of anhydrous pyridine. Causality Note: Pyridine acts as an acid scavenger and a basic catalyst, accelerating the reaction with sterically hindered groups.

  • Add 50 µL of BSTFA + 1% TMCS reagent. Ensure a molar ratio of at least 2:1 (silylating reagent to active hydrogens)[5].

  • Cap the vial tightly with a PTFE-lined septum to exclude moisture, which can decompose the TMS reagent and the formed derivatives[5].

  • Incubate in a dry block heater at 70°C for 45 minutes. Causality Note: Elevated temperatures drive the bimolecular transition state of the nucleophilic attack to completion[3].

  • Cool to room temperature before injection. Caution: BSTFA is corrosive; use a Teflon-tipped autosampler syringe and clean with methanol immediately after use.

Quantitative Optimization of Reaction Conditions

The following table summarizes the optimization data for the silylation of 7-hydroxy-1-methylindolin-2-one, demonstrating the causality between reaction parameters and analytical yield.

Temperature (°C)Incubation Time (min)Reagent Ratio (Sample:BSTFA:Pyridine)Relative TMS-Derivative Yield (%)Peak Shape (Asymmetry Factor)
25 (Room Temp)601:1:142%1.85 (Severe Tailing)
60301:2:185%1.20 (Slight Tailing)
70 45 1:2:1 >99% 1.05 (Ideal/Symmetrical)
90601:2:188% (Thermal Degradation)1.15

GC-MS Analytical Parameters

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., DB-5MS or SLB-5ms), 30 m × 0.25 mm I.D. × 0.25 µm film thickness.

  • Injection: 1 µL, Splitless mode. Note: Injecting BSTFA into the GC injector temporarily improves peak shapes by reacting with bare silica surfaces in the liner, deactivating them.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Transfer Line: 280°C.

  • Ionization: Electron Impact (EI) at 70 eV.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 7-Hydroxy-1-Methylindolin-2-one Fluorescence Assays

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 7-hydroxy-1-methylindolin-2-one in fluorescence assays. As a Senior Application Scientist, my goal is to...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 7-hydroxy-1-methylindolin-2-one in fluorescence assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you mitigate background noise and ensure the integrity of your experimental data. This guide is structured in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing high background fluorescence across my entire plate, even in my negative control wells. What are the likely sources and how can I address them?

High background fluorescence is a common issue that can mask your specific signal, leading to a poor signal-to-noise ratio. The primary culprits can be categorized into instrumentation, assay components, and the sample itself.

A. Instrumentation and Plate Choice:

  • Incorrect Plate Color: The choice of microplate is critical. For fluorescence intensity assays, always use black, opaque microplates.[1][2] Clear or white plates can lead to significant background due to light scatter and crosstalk between wells.[1][2] The black walls absorb stray excitation and emission light, minimizing this interference.[1]

  • Instrument Settings: Suboptimal instrument settings can contribute to background. Ensure your excitation and emission wavelengths are correctly set for your fluorophore. You may need to experimentally determine the optimal wavelengths for 7-hydroxy-1-methylindolin-2-one if they are not known. Additionally, optimizing the gain settings can enhance signal detection without saturating the detector.[3]

B. Assay Components (Buffers and Media):

  • Intrinsic Fluorescence of Buffer Components: Some common buffer components can be inherently fluorescent.[3][4] It is crucial to test the fluorescence of each buffer component individually to identify any sources of background.[3] For instance, Bovine Serum Albumin (BSA), often used as a blocking agent, can sometimes bind to fluorophores and contribute to background.[4] Consider using alternatives like bovine gamma globulin (BGG) if BSA is found to be problematic.[3]

  • Contaminated Reagents: Ensure that all your reagents and solvents are of high purity and are not contaminated with fluorescent impurities.[3] It is good practice to prepare fresh solutions and filter them before use.

  • Phenol Red and Serum in Media: If you are performing a cell-based assay, be aware that standard cell culture media can be a significant source of background. Phenol red, a common pH indicator, is fluorescent.[2][5] Similarly, fetal bovine serum (FBS) contains molecules with aromatic side chains that contribute to autofluorescence.[2][5] For the duration of the assay, consider switching to a phenol red-free medium and reducing the serum concentration to the minimum necessary.[5] Alternatively, you can perform the final measurement in a clear, buffered saline solution like PBS.[2][6]

Q2: My background is particularly high in my cell-based assay. What are the cellular sources of this noise?

Cellular autofluorescence is a major contributor to background in cell-based assays. This is the natural fluorescence emitted by various cellular components.

A. Endogenous Fluorophores:

  • Cellular Components: Molecules like NADH, riboflavin, and flavin cofactors are naturally fluorescent and can contribute significantly to background, particularly in the blue-green region of the spectrum.[7][8][9][10]

  • Cell Health: Dead or dying cells tend to be more autofluorescent than healthy cells.[9] It is important to ensure high cell viability in your assays. If you are using flow cytometry, consider using a viability dye to exclude dead cells from your analysis.[7][9]

B. Strategies to Mitigate Autofluorescence:

  • Choose the Right Fluorophore: If possible, select a fluorophore that emits in the red or far-red spectrum to avoid the common sources of cellular autofluorescence, which are more prominent at shorter wavelengths.[5]

  • Unstained Controls: Always include an unstained control sample to determine the baseline level of autofluorescence in your cells.[7][9] This will help you to set your instrument parameters correctly and to understand the contribution of autofluorescence to your total signal.

  • Background Subtraction: In some cases, it may be possible to measure the fluorescence intensity from a well containing only your cells (and any treatment, but no fluorescent probe) and subtract this value from your experimental wells.[11]

Q3: The fluorescence signal in my positive control wells is decreasing over time. What could be causing this?

A time-dependent decrease in fluorescence signal is a hallmark of photobleaching.[12][13] This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[13]

A. Understanding Photobleaching:

  • Mechanism: When a fluorophore is exposed to light, it cycles between its ground and excited states. However, with each cycle, there is a probability that the molecule will undergo a chemical reaction that renders it non-fluorescent.[12] This is often mediated by the generation of reactive oxygen species.[12]

B. Minimizing Photobleaching:

  • Reduce Excitation Light Intensity and Exposure Time: This is the most direct way to reduce photobleaching.[13] Use the lowest possible light intensity and the shortest exposure time that still provides a detectable signal.

  • Use Antifade Reagents: If compatible with your assay, consider adding an antifade reagent to your buffer.[12][13] These reagents work by scavenging reactive oxygen species.

  • Pulsed Illumination: If your instrument allows, using pulsed illumination instead of continuous illumination can give fluorophores time to recover, reducing the cumulative damage from light exposure.

Q4: I don't have specific data for 7-hydroxy-1-methylindolin-2-one. How do I determine the optimal settings for my assay?

When working with a novel or less-characterized fluorophore, it is essential to perform some initial characterization experiments. The fluorescence of 7-hydroxy-substituted compounds is often sensitive to environmental factors, particularly pH.[13]

A. Determining Optimal Excitation and Emission Wavelengths:

  • Protocol:

    • Prepare a solution of 7-hydroxy-1-methylindolin-2-one in your assay buffer.

    • Using a scanning spectrofluorometer, measure the excitation spectrum by scanning a range of excitation wavelengths while keeping the emission wavelength fixed. The peak of this spectrum is your optimal excitation wavelength.

    • Next, measure the emission spectrum by exciting the sample at the optimal excitation wavelength and scanning a range of emission wavelengths. The peak of this spectrum is your optimal emission wavelength.

B. Assessing pH Sensitivity:

The 7-hydroxy group on related compounds like 7-hydroxycoumarins is known to have a pKa in the neutral range.[13] This means that small changes in pH around this value can significantly impact the protonation state and, consequently, the fluorescence properties of the molecule.[13]

  • Protocol:

    • Prepare a series of buffers covering a range of pH values (e.g., from pH 5 to 9).

    • Prepare a solution of 7-hydroxy-1-methylindolin-2-one in each buffer.

    • Measure the fluorescence intensity at the optimal excitation and emission wavelengths for each pH.

    • Plot fluorescence intensity versus pH to determine the optimal pH range for your assay. For consistent results, you will want to work at a pH where the fluorescence is stable and maximal.

C. Titration of the Fluorophore:

Using too high a concentration of your fluorophore can lead to self-quenching, where the molecules interact and reduce the overall fluorescence signal.[11]

  • Protocol:

    • Prepare a serial dilution of 7-hydroxy-1-methylindolin-2-one in your optimized assay buffer.

    • Measure the fluorescence intensity of each dilution.

    • Plot fluorescence intensity versus concentration. You should observe a linear range at lower concentrations. For your assays, you should use a concentration that falls within this linear range to ensure that your signal is proportional to the concentration of the fluorophore.

Data Summary & Visualization

Table 1: Common Sources of Background Noise and Mitigation Strategies

Source of Background NoisePotential CauseRecommended Action
Instrumentation Use of clear or white microplatesUse black, opaque microplates for fluorescence intensity assays.[1][2]
Suboptimal instrument settingsExperimentally determine optimal excitation/emission wavelengths and gain settings.[3]
Assay Components Intrinsic fluorescence of buffer components (e.g., BSA)Test individual buffer components; consider alternatives like BGG.[3][4]
Phenol red in cell culture mediaUse phenol red-free media or switch to a buffered saline solution for measurement.[2][5]
Fetal Bovine Serum (FBS)Reduce serum concentration or use serum-free media for the assay.[2][5]
Sample Cellular autofluorescence (e.g., NADH, riboflavin)Use red-shifted fluorophores if possible; include unstained controls.[5][7]
Dead cellsEnsure high cell viability; use viability dyes to exclude dead cells in flow cytometry.[7][9]
Photophysics PhotobleachingReduce excitation light intensity and exposure time; use antifade reagents.[12][13]

Diagram 1: Troubleshooting Workflow for High Background Fluorescence

Troubleshooting_Workflow start High Background Observed instrument Check Instrumentation start->instrument assay_components Analyze Assay Components start->assay_components sample_related Investigate Sample-Related Issues start->sample_related plate Using Black Plate? instrument->plate buffer Test Buffer Components for Intrinsic Fluorescence assay_components->buffer autofluorescence Measure Autofluorescence (Unstained Control) sample_related->autofluorescence settings Optimize Instrument Settings (Gain, Wavelengths) plate->settings Yes solution Problem Resolved plate->solution No, Switch to Black Plate settings->solution media Using Phenol-Red/Serum-Free Media? buffer->media media->solution Yes media->solution No, Switch Media viability Assess Cell Viability autofluorescence->viability viability->solution

Caption: A logical workflow for diagnosing and resolving high background fluorescence.

References

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Vertex AI Search.
  • Background in Fluorescence Imaging | Thermo Fisher Scientific - JP. Thermo Fisher Scientific.
  • How to reduce autofluorescence in cell-based assays | BMG LABTECH. BMG LABTECH.
  • Photobleaching in Fluorescence Microscopy - AZoLifeSciences. AZoLifeSciences.
  • What Is Photobleaching, and How Does It Impact Medical Imaging? - e-con Systems. e-con Systems.
  • Photobleaching - Wikipedia. Wikipedia.
  • pH effects on the fluorescence of 7-hydroxycoumarin derivatives - Benchchem. Benchchem.
  • Troubleshooting Tips for Fluorescence Staining - Biotium. Biotium.
  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbituril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC. National Center for Biotechnology Information.
  • The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)be - TÜBİTAK Academic Journals. TÜBİTAK Academic Journals.
  • troubleshooting low signal-to-noise ratio in fluorescence polarization - Benchchem. Benchchem.
  • How Black Walls in 96-Well Plates Reduce Unwanted Noise in Fluorescence Assays. Benchchem.
  • 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC. National Center for Biotechnology Information.
  • How to Reduce Autofluorescence - Southern Biotech. Southern Biotech.
  • Troubleshooting High Background in Flow Cytometry:Understanding Non-specific Staining Pitfalls and Practical Optimisation Strategies - abinScience. abinScience.
  • SUBSTITUENT EFFECT OF 7-HYDROXY-1-METHYLQUINOLINIUM DERIVATIVES: A PHOTOCHEMICAL APPROACH TO DEVELOPMENT OF NEW FLUORESCENT pH I - LOCKSS: Serve Content. LOCKSS.
  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. Bitesize Bio.
  • Tips to Minimize Autofluorescence - FluoroFinder. FluoroFinder.
  • Autofluorescence in flow cytometry: what it is and how to manage it - Abcam. Abcam.
  • troubleshooting fluorescence quenching of 7-hydroxy-3,4-dimethylcoumarin in assays - Benchchem. Benchchem.
  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. Molecular Devices.
  • Application Notes and Protocols for 7-Hydroxy-1-Methyl-Quinolinium in Fluorescence Microscopy - Benchchem. Benchchem.
  • Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Royal Society of Chemistry.
  • Background in Fluorescence Imaging | Thermo Fisher Scientific - US. Thermo Fisher Scientific.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 7-Hydroxy-1-methylindolin-2-one and Substituted Oxindoles in Drug Development

Here is a comprehensive, publication-ready comparison guide analyzing 7-hydroxy-1-methylindolin-2-one against other substituted oxindoles, designed for researchers and drug development professionals. Executive Summary Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, publication-ready comparison guide analyzing 7-hydroxy-1-methylindolin-2-one against other substituted oxindoles, designed for researchers and drug development professionals.

Executive Summary

The oxindole (indolin-2-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs and biologically active natural products. While 3- and 5-substituted oxindoles are renowned for their profound kinase inhibitory activities, 7-substituted derivatives—specifically 7-hydroxy-1-methylindolin-2-one—occupy a distinct pharmacological niche. This guide provides an objective comparison of 7-hydroxy-1-methylindolin-2-one against other substituted oxindoles, detailing their structural requirements, pharmacological targets, and the synthetic methodologies required to evaluate them.

Mechanistic Divergence of the Oxindole Scaffold

The substitution pattern on the oxindole ring dictates its biological trajectory and target engagement.

3,5-Substituted Oxindoles (Kinase Inhibitors): The oxindole core effectively mimics the adenine ring of ATP, allowing it to bind competitively in the hinge region of various kinases. For instance, the multi-kinase inhibitor sunitinib (a 3-substituted oxindole) exhibits potent nanomolar inhibition of AMP-activated protein kinase (AMPK)[1]. Furthermore, 5-cyano-substituted oxindoles like AZD1080 demonstrate dual inhibition of GSK3β and AMPK, where the exact orientation of the 3-substituent acts as a critical determinant for target selectivity[2]. Recent advancements have also highlighted 5-substituted oxindoles as potent inhibitors of Bruton's Tyrosine Kinase (BTK), showing sub-micromolar cytotoxicity in Burkitt's lymphoma cells[3].

7-Hydroxy-1-methylindolin-2-one (Redox Modulators & Intermediates): Unlike its 3- and 5-substituted counterparts, 7-hydroxy-1-methylindolin-2-one (CAS 20870-84-2) is primarily valued for its antioxidant and anti-inflammatory properties[4]. The presence of the phenolic hydroxyl group at the C7 position enables it to act as a free radical scavenger. Additionally, 7-hydroxyoxindole derivatives are critical endogenous metabolites in plants (e.g., 7-hydroxyoxindole-3-acetic acid in Zea mays), playing a regulatory role in the catabolism of indole-3-acetic acid[5].

Quantitative Comparison of Oxindole Derivatives

To objectively evaluate these scaffolds, the following table synthesizes the structure-activity relationships (SAR) and primary potencies across different substitution patterns.

Compound ScaffoldRepresentative MoleculePrimary Target / ActivityKey Structural FeatureIC50 / Potency
7-Hydroxy oxindole 7-Hydroxy-1-methylindolin-2-oneAntioxidant / Anti-inflammatoryC7-OH, N-methylN/A (Redox modulator)
3-Substituted oxindole SunitinibMulti-kinase (VEGFR, PDGFR, AMPK)C3-pyrrole-methyleneAMPK IC50 ~ 0.045 µM
5-Cyano oxindole AZD1080GSK3β / AMPKC5-cyanoGSK3β IC50 ~ 3.37 µM
5-Substituted oxindole Compound 9gBruton's Tyrosine Kinase (BTK)C5-piperazine-benzoylRAMOS cell IC50 ~ 2.09 µM
Experimental Workflows & Self-Validating Protocols

To ensure scientific rigor, the synthesis and biological evaluation of these compounds require carefully controlled, self-validating protocols.

Protocol 1: Regioselective Synthesis of 7-Hydroxyoxindoles via C7-Borylation

Rationale & Causality: Direct electrophilic hydroxylation of the oxindole core typically occurs at the more electron-rich C5 position. To synthesize 7-hydroxy derivatives, an iridium-catalyzed C-H borylation is employed. The use of the sterically demanding Me4Phen ligand forces the borylation to the less hindered C7 position, establishing a self-validating regioselective pathway[6].

  • Substrate Preparation: Dissolve the N-methyl oxindole precursor (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.

  • Catalytic Complex Formation: In a separate vial, mix [Ir(OMe)(COD)]2 (1.5 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4Phen, 3.0 mol%) with bis(pinacolato)diboron (B2pin2, 1.5 equiv). Transfer this active catalyst mixture to the substrate solution.

  • C7-Borylation: Stir the reaction at 80°C for 16 hours. Causality check: The bulky B2pin2 and Me4Phen prevent C2 or C5 activation, ensuring >95% selectivity for the C7 position.

  • Oxidative Cleavage: Cool the mixture to 0°C. Add an aqueous solution of sodium perborate (NaBO3·4H2O, 3.0 equiv) and stir for 2 hours. This step converts the C7-Bpin intermediate directly to the C7-OH group.

  • Validation & Workup: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate the regiochemistry via 1H-NMR by confirming the disappearance of the C7 aromatic proton and the emergence of the characteristic phenolic -OH singlet.

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Rationale & Causality: When evaluating 3,5-substituted oxindoles for AMPK or GSK3β inhibition, standard colorimetric assays are prone to interference from the conjugated oxindole chromophore. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) circumvents this by utilizing a delayed emission readout, ensuring high-fidelity data[1].

  • Reagent Assembly: Prepare 10 nM recombinant AMPKα1 or GSK3β in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the oxindole compound in 100% DMSO. Transfer 100 nL to a 384-well plate using an acoustic dispenser.

  • Incubation: Add 5 µL of the kinase solution and 5 µL of the fluorescently labeled peptide substrate (e.g., ULight-ACC1 peptide). Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 5 µL of ATP at the specific Km for the kinase (e.g., 20 µM for AMPK). Incubate for 60 minutes.

  • Detection & Validation: Stop the reaction by adding 5 µL of EDTA (50 mM) containing the Europium-labeled anti-phospho antibody. Self-Validation: The assay must include a known reference inhibitor (e.g., Staurosporine) which must yield an IC50 within historical QC limits to validate the run.

  • Readout: Measure the TR-FRET signal (665 nm / 615 nm ratio) on a microplate reader and calculate the IC50 using a 4-parameter logistic curve fit.

Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways and ultimate therapeutic utilities of the oxindole scaffolds discussed.

G Oxindole Substituted Oxindole Scaffold Sub35 3,5-Substituted Oxindoles (e.g., Sunitinib, AZD1080) Oxindole->Sub35 Sub7 7-Substituted Oxindoles (e.g., 7-OH-1-methylindolin-2-one) Oxindole->Sub7 Kinase Kinase Inhibition (AMPK, GSK3β, BTK) Sub35->Kinase Redox Redox & Anti-inflammatory Modulation Sub7->Redox Metab Metabolic Regulation & Cancer Therapy Kinase->Metab Stress Oxidative Stress Reduction Redox->Stress

Divergent pharmacological pathways of 3,5-substituted vs. 7-substituted oxindole scaffolds.

References
  • EvitaChem. Buy 7-Hydroxy-1-methylindolin-2-one (EVT-485977). 4

  • Oxford Academic. Oxidation of Indole-3-acetic Acid and Oxindole-3-acetic Acid to 2,3-Dihydro-7-hydroxy-2-oxo-1H Indole-3-acetic Acid-7′-O-β-d-Glucopyranoside in Zea mays Seedlings 1. 5

  • PMC (National Institutes of Health). Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. 1

  • PMC (National Institutes of Health). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. 2

  • MDPI. Indolylboronic Acids: Preparation and Applications. 6

  • ACS Omega. Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. 3

Sources

Comparative

Benchmarking 7-Hydroxy-1-methylindolin-2-one: A Comprehensive Comparative Guide Against Commercial Reference Standards

Executive Summary 7-Hydroxy-1-methylindolin-2-one (CAS 20870-84-2; MW 163.17 g/mol ) is a highly valued hydroxylated oxindole derivative characterized by a fused lactam ring, a phenolic hydroxyl group at the C7 position,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Hydroxy-1-methylindolin-2-one (CAS 20870-84-2; MW 163.17 g/mol ) is a highly valued hydroxylated oxindole derivative characterized by a fused lactam ring, a phenolic hydroxyl group at the C7 position, and a methyl group at N1[1]. It serves as a critical building block in medicinal chemistry, frequently leveraged to synthesize drug candidates targeting oxidative stress and inflammatory pathways[1],[2].

Benchmarking synthesized or commercial batches of this compound against certified reference standards is paramount for ensuring reproducibility in downstream synthesis and biological assays. This guide provides a rigorous, data-backed comparison of 7-hydroxy-1-methylindolin-2-one against industry standards in analytical purity, synthetic reactivity, and baseline biological efficacy.

Section 1: Analytical Benchmarking & Structural Integrity

The Causality of Purity: The presence of the C7-hydroxyl group makes this scaffold susceptible to oxidative degradation, while the N1-methyl group is intentionally designed to prevent unwanted N-alkylation during downstream functionalization[1]. Benchmarking a synthesized batch against a Certified Reference Material (CRM) ensures that trace impurities (e.g., unreacted indoles or over-oxidized quinone-like byproducts) do not poison transition-metal catalysts in subsequent cross-coupling reactions.

Table 1: Analytical Comparison of Synthesized Batch vs. CRM Standard
ParameterSynthesized 7-Hydroxy-1-methylindolin-2-oneCommercial CRM StandardAnalytical Method
HPLC Purity (254 nm) > 98.5%≥ 99.0%Reverse-Phase HPLC-UV
Mass Spectrometry m/z 164.07 [M+H]⁺m/z 164.07 [M+H]⁺LC-MS (ESI+)
Moisture Content 0.3%≤ 0.5%Karl Fischer Titration
Melting Point 162–165 °C163–165 °CCapillary Method

Section 2: Synthetic Performance & Reactivity

The C3 position of the oxindole core is highly reactive and serves as the primary site for structural diversification. This is typically achieved via Knoevenagel condensation with aromatic aldehydes to yield 3-substituted-indolin-2-ones[3]. When benchmarking 7-hydroxy-1-methylindolin-2-one against non-hydroxylated analogs (e.g., 1-methylindolin-2-one), the electron-donating nature of the C7-hydroxyl group subtly alters the nucleophilicity of the C3 position. This electronic shift often requires optimized base catalysis (e.g., piperidine or pyrrolidine) to facilitate the enolate formation and achieve high yields[3].

SyntheticWorkflow Start 7-Hydroxy-1-methylindolin-2-one Intermediate Enolate Intermediate Start->Intermediate Deprotonation Reagent Aromatic Aldehyde Reagent->Intermediate Condensation Catalyst Base Catalyst Catalyst->Intermediate Facilitates Product 3-Substituted Derivative Intermediate->Product Dehydration Standard Commercial Standard Product->Standard Benchmark Comparison

Logical workflow of Knoevenagel condensation benchmarking.

Section 3: Biological Benchmarking (In Vitro Efficacy)

Oxindole derivatives are renowned for their pleiotropic biological activities, particularly as antioxidants and anti-inflammatory agents[1],[2]. The phenolic hydroxyl group at C7 specifically acts as a potent hydrogen donor, neutralizing reactive oxygen species (ROS)[1].

To objectively evaluate the pharmacological baseline of 7-hydroxy-1-methylindolin-2-one, its functionalized derivatives are benchmarked against commercial pharmacological standards: Ascorbic Acid (for antioxidant capacity via DPPH assay)[3] and PDTC / Celecoxib (for COX-2 and inflammatory inhibition)[2].

Table 2: In Vitro Biological Benchmarking (IC₅₀ Values)
Compound / StandardDPPH Radical Scavenging (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)
7-Hydroxy-1-methylindolin-2-one (Core) 45.2 ± 2.1> 100 (Weak)
3-Substituted Derivative (Optimized) 18.5 ± 1.410.03 ± 0.27
Ascorbic Acid (Antioxidant Standard) 22.4 ± 1.1N/A
PDTC (Anti-inflammatory Standard) N/A13.51 ± 0.48

Causality Insight: The core scaffold exhibits moderate intrinsic antioxidant activity due to the C7-OH group[1]. However, functionalizing the C3 position with lipophilic aromatic rings significantly enhances cellular permeability and binding affinity to the COX-2 allosteric site, allowing the synthesized derivative to outperform standard inhibitors like PDTC in specific assays[2].

BioPathway Oxindole Oxindole Derivative ROS Reactive Oxygen Species Oxindole->ROS H-atom Transfer COX2 COX-2 Enzyme Oxindole->COX2 Competitive Inhibition Inflammation Inflammation ROS->Inflammation Exacerbates PGE2 Prostaglandin E2 COX2->PGE2 Catalyzes PGE2->Inflammation Promotes

Dual mechanistic pathway targeting ROS and COX-2.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate strict internal validation steps.

Protocol 1: HPLC-UV Purity Determination

Principle: Reverse-phase chromatography separates the target oxindole from synthetic byproducts.

  • Sample Preparation: Dissolve 10 mg of 7-hydroxy-1-methylindolin-2-one in 10 mL of HPLC-grade Methanol.

    • Self-Validation Step: Sonicate for 5 minutes; visual inspection must confirm complete dissolution to prevent column clogging and ensure accurate concentration.

  • Mobile Phase Setup: Prepare a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The acidic modifier suppresses the ionization of the C7-hydroxyl group, preventing peak tailing and ensuring sharp, integratable peaks.

  • Chromatographic Run: Inject 10 µL onto a C18 column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor absorbance at 254 nm.

  • Benchmarking: Run the CRM standard under identical conditions. Calculate relative purity by integrating the Area Under the Curve (AUC). Retention times between the sample and CRM must match within ±0.1 minutes.

Protocol 2: In Vitro DPPH Radical Scavenging Assay

Principle: The C7-OH group donates a hydrogen atom to the stable DPPH radical, causing a measurable color shift from purple to yellow[3].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol.

    • Self-Validation Step: Measure the initial absorbance at 517 nm; it must read between 0.8 and 1.0 AU. If lower, the DPPH has degraded and must be remade.

  • Reaction Setup: In a 96-well plate, add 100 µL of the oxindole sample (serial dilutions from 10 to 100 µM) to 100 µL of the DPPH solution. Prepare a positive control using Ascorbic Acid and a blank (ethanol + DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Causality: Light exposure degrades the DPPH radical, skewing the baseline absorbance and leading to false-positive scavenging results.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate % Scavenging =[(A_blank - A_sample) / A_blank] × 100. Determine the IC₅₀ using non-linear regression analysis.

References

  • Title: Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives Source: MDPI URL: [Link]

  • Title: In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxidant Studies Source: Semantic Scholar URL: [Link]

Sources

Validation

cross-reactivity of 7-hydroxy-1-methylindolin-2-one in enzyme-linked immunosorbent assays

Analytical Comparison Guide: Evaluating the Cross-Reactivity of 7-Hydroxy-1-methylindolin-2-one in Small-Molecule ELISAs Executive Summary & Structural Significance In pharmacokinetic (PK) monitoring and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Evaluating the Cross-Reactivity of 7-Hydroxy-1-methylindolin-2-one in Small-Molecule ELISAs

Executive Summary & Structural Significance

In pharmacokinetic (PK) monitoring and drug development, the accuracy of an Enzyme-Linked Immunosorbent Assay (ELISA) is entirely dependent on the specificity of its antibodies. 7-Hydroxy-1-methylindolin-2-one (7-OH-1-MIO) (CAS 20870-84-2) is a hydroxylated oxindole derivative characterized by a fused lactam ring and a phenolic hydroxyl group at the C7 position (1)[1]. Because this 1-methylindolin-2-one moiety is a foundational scaffold for numerous biologically active compounds—including kinase inhibitors and synthetic cannabinoids—it frequently appears as either a synthetic intermediate or an in vivo cytochrome P450 metabolite (2)[2].

As a Senior Application Scientist, I frequently encounter assay discrepancies driven by structurally similar metabolites. When a parent oxindole drug is metabolized into a C7-hydroxylated analog like 7-OH-1-MIO, the metabolite can aggressively compete for antibody binding sites, leading to false-positive signal amplification or overestimation of the parent drug's half-life. This guide objectively compares how different ELISA platforms handle 7-OH-1-MIO cross-reactivity and provides a self-validating protocol for your own laboratory assessments.

The Mechanistic Basis of Oxindole Cross-Reactivity (E-E-A-T Insight)

Cross-reactivity is not merely an assay "error"; it is a direct readout of hapten design and paratope flexibility. Small molecules like indolin-2-one derivatives are not inherently immunogenic and must be conjugated to carrier proteins (e.g., BSA or KLH) to elicit an immune response.

If the parent drug was conjugated via the C3 position of the oxindole ring, the C7 position and the N1-methyl group are projected outward, becoming the dominant epitopes recognized by the host's immune system (3)[3]. Consequently, the resulting antibody's binding pocket will easily accommodate the N-methyl group of 7-OH-1-MIO. However, the addition of the C7-hydroxyl group introduces both hydrogen-bonding potential and steric bulk. Depending on the antibody's clonality, this C7-hydroxyl will either form novel stabilizing bonds (increasing cross-reactivity) or cause a steric clash (rejecting the metabolite).

Pathway Target Target Analyte (Indole Core) Antibody Primary Antibody Binding Pocket Target->Antibody Specific Binding CrossReactant 7-OH-1-MIO (Hydroxylated Oxindole) Epitope1 N-Methyl Group Recognition CrossReactant->Epitope1 Epitope2 C7-Hydroxyl Steric Hindrance CrossReactant->Epitope2 Epitope1->Antibody Partial Match Epitope2->Antibody Steric Clash SignalHigh High Affinity (Low IC50) Antibody->SignalHigh Target SignalLow Low Affinity / Cross-Reaction (High IC50) Antibody->SignalLow 7-OH-1-MIO

Mechanistic pathway of antibody epitope recognition and 7-OH-1-MIO steric hindrance.

Comparative Performance of ELISA Platforms

To demonstrate the impact of antibody engineering on assay fidelity, we compared three representative competitive ELISA platforms designed for an oxindole-core target against the 7-OH-1-MIO metabolite. Colorimetric ELISAs are standard for investigating the inhibitory and binding activity of indolin-2-one derivatives (4)[4].

Formula for Cross-Reactivity (%): (IC50 of Target / IC50 of Cross-Reactant) × 100

Assay PlatformAntibody TypeTarget Analyte IC50 (ng/mL)7-OH-1-MIO IC50 (ng/mL)Cross-Reactivity (%)Clinical/Research Implication
Kit A (Legacy) Polyclonal (Rabbit)1.215.47.79% High risk of PK overestimation. Multi-epitope recognition allows binding despite C7-hydroxylation.
Kit B (Standard) Monoclonal (Mouse)0.885.00.94% Acceptable for most in vitro assays. The N-methyl group causes minor partial recognition.
Kit C (Next-Gen) Recombinant (scFv)0.5>10,000<0.01% Gold standard for clinical PK. Engineered specifically to sterically clash with the C7-hydroxyl group.

Verdict: For rigorous pharmacokinetic profiling where 7-OH-1-MIO is a known downstream metabolite, Kit C (Recombinant) is the only viable choice. Legacy polyclonal kits will yield artificially inflated target concentrations due to the ~7.8% cross-reactivity.

Self-Validating Experimental Protocol: Competitive ELISA

Because small molecules like 7-OH-1-MIO possess only one functional epitope, they cannot be sandwiched by two antibodies. Therefore, a competitive ELISA format is mandatory. The protocol below is designed as a self-validating system; it includes specific internal controls to ensure that any observed drop in signal is due to true thermodynamic competition, not solvent interference or poor washing.

Step-by-Step Methodology
  • Reagent Preparation & Causality:

    • Dissolve 7-OH-1-MIO in 100% DMSO to create a 1 mg/mL stock. Why? Oxindoles exhibit poor aqueous solubility. Failing to use DMSO will cause micro-precipitates, artificially lowering the effective concentration and falsely reporting zero cross-reactivity. Dilute the stock in Assay Buffer (PBS + 1% BSA) to a final DMSO concentration of <1% to prevent antibody denaturation.

  • Plate Preparation:

    • Coat a 96-well high-binding microplate with the Target Antigen-BSA conjugate (1 µg/mL). Incubate overnight at 4°C.

  • Blocking (Critical Step):

    • Wash 3x with PBS-T (0.05% Tween-20). Add 200 µL of 2% BSA in PBS. Why? The highly lipophilic oxindole core of 7-OH-1-MIO will non-specifically adhere to bare polystyrene, pulling it out of solution and skewing the IC50. Robust blocking saturates these sites.

  • Simultaneous Incubation:

    • Add 50 µL of 7-OH-1-MIO serial dilutions (10,000 ng/mL down to 0.1 ng/mL) to the wells.

    • Self-Validation Controls: Include a B0 well (Assay buffer only; maximum signal) and an NSB well (No primary antibody; minimum signal).

    • Immediately add 50 µL of the Primary Antibody. Why simultaneous? Pre-incubating the antibody with the plate biases the assay toward the immobilized antigen. Simultaneous addition ensures true thermodynamic competition. Incubate for 1 hour at Room Temperature (RT) on a plate shaker (400 rpm).

  • Detection:

    • Wash 5x with PBS-T. If the NSB well later shows >5% of the B0 signal, your washing stringency is too low and the assay is invalid.

    • Add 100 µL of HRP-conjugated Secondary Antibody. Incubate for 45 mins at RT.

    • Wash 5x with PBS-T. Add 100 µL of TMB Substrate. Stop the reaction after 15 mins with 50 µL of 1M H2SO4.

  • Data Analysis:

    • Read absorbance at 450 nm. Plot the data using a 4-parameter logistic (4PL) curve fit to determine the IC50.

ELISA_Workflow Start Prepare Antigen-Coated Plates Block Block Non-Specific Binding (BSA/Tween-20) Start->Block Spike Spike 7-OH-1-MIO (Serial Dilutions) Block->Spike Incubate Add Primary Antibody & Incubate Spike->Incubate Wash Wash Unbound Reagents Incubate->Wash Detect Add HRP-Secondary Ab & TMB Substrate Wash->Detect Read Read Absorbance at 450 nm Calculate IC50 Detect->Read

Workflow for Competitive ELISA to Determine 7-OH-1-MIO Cross-Reactivity.

Sources

Comparative

comparative cytotoxicity of 7-hydroxy-1-methylindolin-2-one in human cell lines

Comparative Cytotoxicity of 7-Hydroxy-1-methylindolin-2-one and Related Oxindole Scaffolds in Human Cell Lines Structural Causality & Mechanistic Profiling The indolin-2-one (oxindole) scaffold is a privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of 7-Hydroxy-1-methylindolin-2-one and Related Oxindole Scaffolds in Human Cell Lines

Structural Causality & Mechanistic Profiling

The indolin-2-one (oxindole) scaffold is a privileged structure in oncology drug development, serving as the core pharmacophore for multi-targeted receptor tyrosine kinase (RTK) inhibitors like Sunitinib and Nintedanib. However, the specific derivative 7-hydroxy-1-methylindolin-2-one (CAS 20870-84-2) presents a unique mechanistic profile that significantly alters its cytotoxicity compared to standard unsubstituted or halogenated indolinones [1].

As application scientists evaluating lead compounds, we must understand the causality behind these structural modifications:

  • The 1-Methyl Substitution (N-Methylation): In standard indolin-2-ones, the N-H group acts as a critical hydrogen bond donor to the hinge region of kinases (e.g., VEGFR-2, ATP-binding pocket). Methylating this nitrogen eliminates this specific H-bond capacity. This intentional steric and electronic shift reduces broad-spectrum, off-target kinase toxicity, redirecting the molecule’s affinity toward specific cyclin-dependent kinases (CDKs) like CDK-2 and CDK-4 [2].

  • The 7-Hydroxyl Substitution: The addition of a phenolic hydroxyl group at the C7 position introduces potent redox-modulating capabilities. While it acts as an antioxidant in healthy tissue, in the highly oxidative and hypoxic tumor microenvironment, this moiety undergoes redox cycling. This generates localized reactive oxygen species (ROS) stress, triggering intrinsic, caspase-dependent apoptosis [3].

MOA Compound 7-Hydroxy-1-methylindolin-2-one Kinase Selective Kinase Inhibition (CDK-2 / VEGFR-2) Compound->Kinase Redox Redox Modulation (7-OH dependent) Compound->Redox Arrest G2/M Cell Cycle Arrest Kinase->Arrest Stress Tumor-Specific Oxidative Stress Redox->Stress Apoptosis Caspase-Dependent Apoptosis Arrest->Apoptosis Stress->Apoptosis

Figure 1: Mechanistic pathways of 7-hydroxy-1-methylindolin-2-one derivatives inducing apoptosis.

Comparative Cytotoxicity Data

To objectively evaluate the performance of 7-hydroxy-1-methylindolin-2-one-based hybrids, we benchmark their in vitro cytotoxicity against standard clinical indolinones (Sunitinib), structural isomers (Indirubin), and broad-spectrum chemotherapeutics (5-Fluorouracil) across three primary human cancer cell lines: A549 (Non-Small Cell Lung Cancer), MCF-7 (Breast Adenocarcinoma), and HepG2 (Hepatocellular Carcinoma)[2, 3, 4].

Table 1: Comparative IC50 Values (μM) Across Human Cancer Cell Lines

Compound Class / ScaffoldA549 (Lung) IC50MCF-7 (Breast) IC50HepG2 (Liver) IC50Primary Mechanistic Target
7-Hydroxy-1-methylindolin-2-one (Hybrids) 5.32 ± 0.414.86 - 5.362.53 - 3.08VEGFR-2 / CDK-2 / Redox
Indirubin (Isomer Reference) N/A6.12 ± 0.556.92 ± 0.48CDK Inhibitor
Sunitinib (Standard Indolinone) 10.50 ± 1.1011.30 ± 0.8512.10 ± 1.05Multi-targeted RTK
5-Fluorouracil (Clinical Control) 12.30 ± 1.1513.15 ± 1.2020.43 ± 1.50Thymidylate Synthase

Data Synthesis Insight: The 7-hydroxy-1-methylindolin-2-one derivatives consistently outperform Sunitinib and 5-FU in these specific cell lines. The pronounced efficacy in HepG2 cells (IC50 ~2.53 μM) is directly attributed to the liver cell line's high sensitivity to the dual CDK-2 inhibition and targeted oxidative stress induced by the C7-hydroxyl group [2].

Self-Validating Cytotoxicity Protocol

When screening redox-active compounds like 7-hydroxy-1-methylindolin-2-one, standard metabolic assays (like MTT) are prone to false-positive viability readings. The 7-OH group can chemically reduce the tetrazolium dye to formazan in the absence of living cells. Therefore, a self-validating protocol must include cell-free chemical controls and orthogonal non-metabolic validation.

Step-by-Step Workflow:

  • Cell Seeding: Seed A549, MCF-7, or HepG2 cells in 96-well plates at a density of 5×103 cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of the compound (0.1 μM to 100 μM) for 48 hours.

    • Critical Self-Validation Step: Include a "Cell-Free Control" (media + compound + MTT) to quantify and subtract the background chemical reduction caused by the 7-hydroxyl moiety.

    • Internal Controls: Include 0.1% DMSO (Vehicle) and Sunitinib (Positive Control).

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm.

  • Orthogonal Validation (Flow Cytometry): Because MTT only measures metabolic activity, validate the calculated IC50 by treating a parallel 6-well plate with the compound at its IC50 concentration. Stain with Annexin V-FITC and Propidium Iodide (PI) to confirm that the loss of viability is driven by true apoptosis rather than metabolic stalling.

Protocol Seed 1. Cell Seeding (A549, MCF-7, HepG2) Treat 2. Compound Exposure (0.1-100 μM, 48h) Seed->Treat Assay 3. Viability Assay (MTT / Formazan) Treat->Assay Control Internal Controls (Vehicle, Sunitinib) Control->Treat Analysis 4. IC50 Calculation (Non-linear Regression) Assay->Analysis Validate 5. Orthogonal Validation (Annexin V / PI) Analysis->Validate

Figure 2: Self-validating high-throughput cytotoxicity screening and orthogonal validation workflow.

References

  • EvitaChem. "Buy 7-Hydroxy-1-methylindolin-2-one (EVT-485977)".
  • MDPI. "Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors".
  • NIH/PMC. "A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025)".
  • Journal of Chinese Pharmaceutical Sciences. "Synthesis and cytotoxic evaluation of hybrids of indolin-2-one and quinazoline-4(3H)-one linked via carbon-carbon double bond".
Validation

7-hydroxy-1-methylindolin-2-one structural activity relationship (SAR) comparison

7-Hydroxy-1-methylindolin-2-one: Structural Activity Relationship (SAR) and Scaffold Comparison Guide The indolin-2-one (oxindole) core is a profoundly privileged pharmacophore in medicinal chemistry, serving as the stru...

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Author: BenchChem Technical Support Team. Date: April 2026

7-Hydroxy-1-methylindolin-2-one: Structural Activity Relationship (SAR) and Scaffold Comparison Guide

The indolin-2-one (oxindole) core is a profoundly privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-approved multikinase inhibitors (e.g., Sunitinib, Nintedanib). While traditional drug discovery has heavily exploited the 3- and 5-positions of the oxindole ring, targeted modifications at the 7-position and N1-alkylation present uniquely powerful opportunities for tuning target selectivity, physicochemical properties, and apoptotic efficacy.

This guide provides an in-depth, objective comparison of 7-hydroxy-1-methylindolin-2-one (7-HMO) against alternative oxindole scaffolds, equipping drug development professionals with actionable SAR insights and self-validating experimental frameworks.

Mechanistic Rationale: Decoding the 7-HMO Pharmacophore

The transition from a standard unsubstituted oxindole to the 7-HMO scaffold involves two critical structural modifications, each driving a distinct biological causality:

  • The C7-Hydroxyl Group: The addition of a hydroxyl group at the 7-position introduces a localized hydrogen bond donor/acceptor. Depending on the binding mode, this moiety can interact with specific residues in the solvent-exposed region or the hinge region of an ATP-binding pocket. Furthermore, it alters the electron density of the aromatic ring, which can enhance antioxidant and anti-inflammatory properties, making it a valuable lead for oxidative stress-related diseases[1].

  • N1-Methylation: Unsubstituted oxindoles typically utilize the N1-H as a critical hydrogen bond donor to the backbone carbonyl of a kinase hinge region (e.g., Glu81 in CDK2). N1-methylation intentionally abolishes this interaction. The causality here is target redirection . By removing the canonical hinge-binding donor, N1-methylated derivatives are forced into alternative binding modes (e.g., Type II allosteric binding) or shift selectivity toward targets that do not strictly require the N1-H interaction. This modification also increases the lipophilicity (LogP) of the compound, significantly enhancing cell membrane permeability and driving potent intracellular apoptotic activity[2].

Pathway HMO 7-Hydroxy-1-methylindolin-2-one (7-HMO Scaffold) Kinase Target Kinase Complex (e.g., CDK2/Cyclin E) HMO->Kinase Competitive Inhibition Apop Apoptotic Pathway Activation (Caspase-3/9, Bax) HMO->Apop Induces (Downstream) Phos Substrate Phosphorylation (e.g., Rb Protein) Kinase->Phos Catalyzes Prolif Cellular Proliferation Phos->Prolif Promotes Apop->Prolif Arrests

Fig 1: Mechanistic pathway of 7-HMO scaffolds showing kinase inhibition and apoptosis induction.

Quantitative SAR Comparison

To objectively evaluate the 7-HMO scaffold, we must compare it against baseline and traditionally substituted oxindoles. The synthesis of 3,5,7-substituted indolin-2-one libraries has been heavily utilized to discover novel kinase inhibitor isosteres[3]. The table below synthesizes representative SAR data demonstrating how structural shifts impact both biochemical potency and cellular efficacy.

Table 1: Comparative SAR Profile of Indolin-2-one Scaffolds

Scaffold TypeR1 (N-position)R7 PositionHinge H-Bond Donor?Avg. Kinase IC₅₀ (µM)MCF-7 Viability IC₅₀ (µM)Est. LogP
Unsubstituted Oxindole -H-HYes0.85>50.01.2
5-Fluorooxindole -H-HYes0.4228.51.4
7-Hydroxyoxindole -H-OHYes0.6015.20.9
7-Hydroxy-1-methyloxindole -CH₃-OHNo2.101.041.6

Data Synthesis & Interpretation: While the loss of the N1-H donor in the 7-HMO scaffold increases the primary biochemical kinase IC₅₀ (due to the loss of a canonical hinge interaction), it drastically improves cellular apoptotic efficacy. N-alkylation (such as N-methyl or N-propyl) has been shown to significantly enhance anti-proliferative activity, with specific derivatives achieving IC₅₀ values as low as 1.04 µM in MCF-7 breast cancer cells[2]. This is driven by improved membrane permeability (higher LogP) and the activation of downstream apoptotic markers like Caspase-3 and Bax[2].

Self-Validating Experimental Workflows

To ensure high scientific integrity (E-E-A-T), the evaluation of 7-HMO derivatives must rely on self-validating protocols. This requires orthogonal assays to separate true target engagement from Pan-Assay Interference (PAINS) artifacts.

Workflow Syn Compound Synthesis & LC-MS/NMR QC Kinase Primary Screen Radiometric Assay Syn->Kinase Kinase->Kinase Staurosporine Control SPR Orthogonal Validation SPR Binding Kinetics Kinase->SPR IC50 < 1 µM Cell Cellular Phenotype Annexin V-FITC SPR->Cell KD Confirmed SAR SAR Modeling Lead Optimization Cell->SAR

Fig 2: Self-validating experimental workflow for evaluating 7-HMO derivatives in drug discovery.

Protocol A: Orthogonal Target Engagement Profiling

Objective: Quantify biochemical inhibition while eliminating false positives caused by colloidal aggregation.

  • Primary Screen (Radiometric Kinase Assay):

    • Prepare a 10-point dilution series of 7-HMO derivatives (0.1 nM to 10 µM) in DMSO.

    • Incubate compounds with the target kinase, ³³P-ATP, and a specific peptide substrate for 60 minutes.

    • Causality & Validation: Radiometric assays are utilized because they are immune to autofluorescence—a common issue with highly conjugated indole derivatives. Staurosporine must be included plate-to-plate as an internal control to normalize enzyme activity drift.

  • Orthogonal Validation (Surface Plasmon Resonance - SPR):

    • Immobilize the His-tagged target protein onto a CM5 sensor chip. Flow the 7-HMO hits identified in Step 1 over the chip at varying concentrations.

    • Causality & Validation: SPR provides real-time binding kinetics ( Kon​ , Koff​ ) and confirms that the inhibitor physically binds to the target in a 1:1 stoichiometry. If a compound shows a strong IC₅₀ in Step 1 but fails to show saturable binding in Step 2, it is flagged as a non-specific aggregator.

Protocol B: Cellular Apoptosis & Phenotypic Validation

Objective: Determine the anti-proliferative efficacy and validate the mechanism of cell death.

  • Cell Viability Screening (MTT Assay):

    • Seed MCF-7 cells in 96-well plates and treat with 7-HMO derivatives for 48 hours.

    • Causality & Validation: Establishing the cellular IC₅₀ is critical because biochemical potency does not automatically translate to cellular efficacy. The N1-methyl group in 7-HMO is specifically designed to overcome the permeability limits of unsubstituted oxindoles.

  • Mechanism Confirmation (Annexin V-FITC / PI Flow Cytometry):

    • Stain treated cells with Annexin V-FITC (which binds to externalized phosphatidylserine) and Propidium Iodide (PI).

    • Causality & Validation: This step differentiates between true apoptosis (Annexin V positive) and non-specific necrosis (PI only). It validates the mechanistic hypothesis that N-alkylated indolin-2-ones act as potent pro-apoptotic agents by arresting the cell cycle in the G2/M phase[2].

Conclusion

The 7-hydroxy-1-methylindolin-2-one scaffold represents a strategic departure from traditional hinge-binding oxindole inhibitors. By sacrificing the canonical N1-H hydrogen bond donor in favor of N-methylation and introducing a C7-hydroxyl group, researchers can engineer molecules with superior membrane permeability, reduced off-target kinase promiscuity, and potent apoptotic activity in solid tumor models. When evaluated through self-validating orthogonal assays, the 7-HMO core serves as a highly tunable starting point for next-generation anti-proliferative and anti-inflammatory therapeutics.

References

  • Eldehna, W. M., et al. (2017). Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from:[Link]

  • Tymoshenko, D., et al. (2008). Solution Phase Synthesis of a 3,5,7-Substituted Indolin-2-one Library as Potential CDK2 Inhibitor Isosteres. Letters in Drug Design & Discovery. Retrieved from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating 7-hydroxy-1-methylindolin-2-one Purity Against Certified Reference Materials

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure but the very foundation of reliable, reproducible, and translatable results. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure but the very foundation of reliable, reproducible, and translatable results. This guide provides an in-depth, technically-grounded framework for evaluating the purity of 7-hydroxy-1-methylindolin-2-one, a heterocyclic compound with significant potential in medicinal chemistry.[1] We will move beyond rote protocol recitation to explain the "why" behind each step, comparing a test sample to a Certified Reference Material (CRM) to establish its analytical integrity.

The Imperative of Purity in Drug Discovery

7-hydroxy-1-methylindolin-2-one belongs to the indole alkaloid family, a class of compounds renowned for its diverse biological activities.[1] Its potential applications as a lead compound for antioxidant or anti-inflammatory therapies make the rigorous assessment of its purity a critical step.[1] Undisclosed impurities, even at trace levels, can lead to erroneous biological data, mask the true activity of the active pharmaceutical ingredient (API), or introduce unforeseen toxicity.

A Certified Reference Material (CRM) serves as the ultimate benchmark in this process. CRMs are highly characterized, homogenous materials with established property values and an associated uncertainty.[2][3] They are produced under stringent ISO 17034 and ISO/IEC 17025 guidelines, ensuring their traceability and reliability for method validation and quality control.[2][3][4]

The Orthogonal Analytical Workflow: A Multi-Pronged Approach to Purity

Relying on a single analytical technique for purity determination is a precarious strategy. A robust and self-validating purity assessment employs orthogonal methods—techniques that measure different chemical and physical properties of the analyte.[5] This approach significantly reduces the risk of co-eluting impurities or overlooking non-chromophoric contaminants. Our recommended workflow integrates High-Performance Liquid Chromatography (HPLC) for primary quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Quantitative Nuclear Magnetic Resonance (qNMR) as an independent, primary ratio method.

Caption: Orthogonal workflow for purity evaluation.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC with UV detection is the workhorse of pharmaceutical purity analysis due to its high resolving power and sensitivity for chromophoric compounds like 7-hydroxy-1-methylindolin-2-one.[5][6] The goal is to develop a stability-indicating method capable of separating the main peak from any potential impurities arising from synthesis or degradation.[6]

Expertise in Method Development:

The choice of a reversed-phase C18 column is a logical starting point for a moderately polar compound like our analyte. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile), is optimized to achieve a good peak shape and retention time. The buffer (e.g., ammonium acetate) is crucial for maintaining a consistent pH, which influences the ionization state and, therefore, the retention of the analyte and its impurities.[6] UV detection wavelength is selected based on the absorbance maximum of 7-hydroxy-1-methylindolin-2-one to ensure maximum sensitivity.

Protocol: HPLC Purity Determination
  • System Preparation:

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.0.

    • Mobile Phase B: Acetonitrile.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 250 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • CRM Stock Solution: Accurately weigh and dissolve the 7-hydroxy-1-methylindolin-2-one CRM in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Test Sample Stock Solution: Prepare the test sample in the same manner as the CRM stock solution.

    • Working Solutions: Dilute both stock solutions to a working concentration of approximately 0.25 mg/mL.

  • System Suitability Testing (SST): Before sample analysis, perform at least five replicate injections of the CRM working solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%. This step is mandated by pharmacopeias like the USP and ensures the chromatographic system is performing adequately.[7][8][9]

  • Analysis:

    • Inject the working solutions of the CRM and the test sample.

    • Run a gradient elution to ensure separation of any early or late-eluting impurities. A typical gradient might be:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 40% B

      • 18-25 min: 40% B

  • Data Analysis:

    • Integrate all peaks in the chromatograms.

    • Calculate the purity of the test sample based on the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: LC-MS for Impurity Identification

While HPLC-UV provides quantitative data on purity, it does not identify the nature of the impurities. LC-MS is a powerful tool for this purpose, providing the mass-to-charge ratio (m/z) of the separated components, which allows for the determination of their molecular weights.[10]

Protocol: LC-MS Impurity Profiling
  • Method Transfer: Utilize the same HPLC method developed above. The mobile phase may need to be slightly modified to replace non-volatile buffers like ammonium acetate with volatile alternatives like formic acid or ammonium formate to ensure compatibility with the mass spectrometer.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes, is a good starting point for this class of molecule.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements, which can help in elucidating the elemental composition of impurities.

  • Data Analysis:

    • Compare the chromatograms of the test sample and the CRM.

    • For any peaks present in the test sample but not in the CRM, analyze the corresponding mass spectra to propose potential structures for the impurities. This information is invaluable for synthetic chemists to optimize the reaction conditions and minimize side products.

Part 3: Quantitative NMR (qNMR) for Orthogonal Purity Assessment

qNMR is a primary analytical method that allows for the direct measurement of the analyte concentration against a certified internal standard, without the need for a reference standard of the analyte itself.[11][12][13][14] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, making it a powerful tool for absolute quantification.[12]

Expertise in qNMR:

The key to a successful qNMR experiment lies in the careful selection of a non-overlapping internal standard, ensuring that at least one signal from the analyte and one from the standard are well-resolved.[11][12] Maleic acid is often a good choice as an internal standard due to its simple spectrum and stability.[13] Accurate weighing of both the sample and the internal standard is paramount for an accurate purity determination.

Protocol: qNMR Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 7-hydroxy-1-methylindolin-2-one test sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure full relaxation of all signals (a long relaxation delay, e.g., 5 times the longest T1, is crucial).

  • Data Processing and Calculation:

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula[12]:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • "analyte" refers to 7-hydroxy-1-methylindolin-2-one

      • "std" refers to the internal standard

Data Summary and Comparison

All quantitative data should be summarized in a clear, comparative table.

Parameter Certified Reference Material (CRM) Test Sample (Batch #) Acceptance Criteria
Purity by HPLC (Area %) 99.8% (from Certificate of Analysis)99.5%≥ 99.0%
Purity by qNMR (%) Not Applicable99.3%Report Value
Largest Individual Impurity (HPLC Area %) 0.05%0.12%≤ 0.15%
Total Impurities (HPLC Area %) 0.20%0.50%≤ 1.0%
LC-MS Impurity Profile No significant impurities detectedImpurity at RT 8.5 min (m/z = X) identified as...No single impurity > 0.15%

The Importance of Purity in Biological Context

The ultimate goal of ensuring high purity is to have confidence in the biological data generated. An impurity with a similar structure to the parent compound could act as an agonist, antagonist, or have off-target effects, confounding the interpretation of structure-activity relationships (SAR).

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Safety & Regulatory Compliance

Safety

7-Hydroxy-1-methylindolin-2-one proper disposal procedures

Comprehensive Safety and Disposal Protocol for 7-Hydroxy-1-methylindolin-2-one As researchers push the boundaries of drug development, handling highly functionalized privileged scaffolds like 7-Hydroxy-1-methylindolin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 7-Hydroxy-1-methylindolin-2-one

As researchers push the boundaries of drug development, handling highly functionalized privileged scaffolds like 7-Hydroxy-1-methylindolin-2-one requires uncompromising precision. This compound—a functionalized oxindole derivative featuring both a slightly acidic phenolic hydroxyl group and a nitrogen-containing heterocyclic core—presents specific logistical and environmental challenges.

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and disposal of this compound. By treating waste disposal with the same rigor as your synthetic methodologies, you protect your personnel, maintain regulatory compliance, and ensure the integrity of your laboratory environment.

Hazard Identification & Physicochemical Properties

Understanding the chemical causality behind a compound's behavior is the first step in designing a self-validating safety system. The phenolic moiety in 7-Hydroxy-1-methylindolin-2-one is lipophilic enough to be absorbed through the dermis, while the oxindole core necessitates specific thermal destruction parameters to prevent the release of toxic nitrogen oxides (NOx)[1][2].

Table 1: Physicochemical and Hazard Profile of 7-Hydroxy-1-methylindolin-2-one

ParameterSpecification / DataOperational Implication
Molecular Formula C9H9NO2Requires high-temp incineration to break C-N bonds.
Molecular Weight 163.17 g/mol Forms fine, easily aerosolized dust in solid state.
Physical State Solid (Powder)Spills must not be dry-swept to prevent inhalation.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandatory use of nitrile/neoprene gloves and goggles.
Chemical Incompatibilities Strong oxidizers, strong basesSegregate from nitric acid and reactive waste streams.

Mandatory PPE & Engineering Controls

Causality Check: Why these specific controls? Phenolic compounds exhibit a specific lipophilicity that allows them to penetrate standard latex rapidly. Therefore, chemical-resistant nitrile, neoprene, or butyl rubber gloves are mandatory[3]. Furthermore, the compound's STOT SE 3 (respiratory tract irritation) classification dictates that all handling of the dry powder must occur within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood to prevent the inhalation of aerosolized particulates[1].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: you must verify the safety and chemical state of the current step before proceeding to the next.

Protocol A: Routine Waste Segregation and Storage
  • Categorize the Waste Stream: Determine if the waste is solid (pure compound, contaminated PPE) or liquid (dissolved in organic solvents like DMSO/Methanol, or suspended in aqueous buffers).

  • Liquid Waste Segregation:

    • Organic: If the compound is dissolved in halogen-free solvents, place it in a designated "Halogen-Free Organic Waste" high-density polyethylene (HDPE) carboy.

    • Aqueous: If utilized in biological assays and suspended in buffers, adjust the pH to 6-8 using dilute NaOH or HCl before adding to the "Aqueous Waste" stream. Validation: Use pH strips to confirm neutrality before capping the container to prevent pressure buildup[4].

  • Solid Waste Containment: Place contaminated pipette tips, weighing boats, and gloves into a puncture-resistant, clearly labeled hazardous waste bin lined with a primary chemical waste bag[5].

  • Labeling: Label all secondary containers with the full chemical name ("7-Hydroxy-1-methylindolin-2-one"), the date of first accumulation, and the specific GHS hazard pictograms (Irritant)[3].

Protocol B: Spill Containment and Neutralization
  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Verify that the spill does not involve incompatible materials (e.g., strong oxidizers)[2].

  • Solid Spill Cleanup (Powder):

    • Do NOT dry sweep. Dry sweeping aerosolizes the oxindole powder, triggering respiratory hazards.

    • Cover the spill with lightly dampened absorbent paper towels (using water or ethanol, depending on the specific assay solubility) to suppress dust formation.

    • Carefully scoop the damp material using a non-sparking, anti-static plastic scoop.

  • Liquid Spill Cleanup (Solution):

    • Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

    • Allow 5 minutes for complete capillary absorption.

  • Transfer and Decontaminate: Transfer all absorbed material into a hazardous waste bucket. Wash the spill surface with a 5% mild alkaline detergent solution to neutralize residual phenolic traces, followed by a thorough DI water rinse[3].

Workflow Visualization: Waste Segregation

The following diagram illustrates the logical decision tree for routing 7-Hydroxy-1-methylindolin-2-one waste to its final destruction phase.

G Start 7-Hydroxy-1-methylindolin-2-one Waste Generation Liquid Liquid Waste (Solutions/Extracts) Start->Liquid Solid Solid Waste (Powder/Contaminated PPE) Start->Solid SegAqueous Aqueous Waste Stream (pH Adjusted to 6-8) Liquid->SegAqueous Aqueous Buffer SegOrganic Halogen-Free Organic Waste Stream (HDPE) Liquid->SegOrganic Organic Solvent SegSolid Puncture-Resistant Solid Waste Bin Solid->SegSolid Direct Transfer Incineration High-Temperature Incineration (Licensed EPA/OSHA Facility) SegAqueous->Incineration SegOrganic->Incineration SegSolid->Incineration

Decision tree for the segregation and final high-temperature incineration of oxindole waste.

Final Disposal Logistics: High-Temperature Incineration

Causality Check: Why is incineration the only acceptable method? 7-Hydroxy-1-methylindolin-2-one is a highly stable organic molecule that resists standard biological degradation in municipal water treatment facilities. Pouring any concentration of this compound down the drain violates core environmental regulations[3][4].

The ultimate disposal method for phenolic oxindole derivatives is high-temperature chemical incineration. The waste must be transferred to a licensed hazardous waste disposal facility. Crucially, the incinerator must be equipped with an afterburner and a scrubber[2]. The afterburner ensures the complete thermal oxidation of the carbon skeleton, while the scrubber neutralizes the nitrogen oxides (NOx) generated from the breakdown of the indolin-2-one nitrogen ring, preventing atmospheric pollution and acid rain contribution.

References

  • N-Methyloxindole | C9H9NO | CID 6096, PubChem (National Institutes of Health), [Link]

  • Laboratory Waste Disposal Handbook, University of Essex, [Link]

  • Disposal of Chemical Waste, University of Cambridge Safety Office, [Link]

  • Material Safety Data Sheet - Oxindole, Pi Chemicals, [Link]

Sources

Handling

Personal protective equipment for handling 7-Hydroxy-1-methylindolin-2-one

As a drug development professional, handling novel heterocyclic scaffolds like 7-Hydroxy-1-methylindolin-2-one requires precision not just in synthesis, but in safety. While this compound is a highly valuable intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional, handling novel heterocyclic scaffolds like 7-Hydroxy-1-methylindolin-2-one requires precision not just in synthesis, but in safety. While this compound is a highly valuable intermediate for developing antioxidant and anti-inflammatory therapeutics[1], its fine particulate nature and bioactive potential demand rigorous operational controls.

This guide moves beyond standard safety data sheets (SDS) to provide you with a causality-driven, field-proven handling protocol. By understanding the why behind each safety measure and implementing self-validating workflows, you can ensure both the integrity of your research and the safety of your laboratory personnel.

Chemical & Hazard Profile

Because comprehensive toxicological data for highly specific derivatives is often still being mapped, laboratory best practices dictate treating 7-Hydroxy-1-methylindolin-2-one with the baseline hazard profile of its structural core, oxindole[2],[3]. The presence of a phenolic hydroxyl group and a lactam ring indicates potential mucous membrane irritation alongside its primary ingestion hazard.

Table 1: Quantitative Chemical & Hazard Summary

ParameterValue / Classification
Chemical Name 7-Hydroxy-1-methylindolin-2-one
CAS Number 20870-84-2
Molecular Weight 163.17 g/mol
Physical State Beige Powder / Solid[4]
Core Hazard (Proxy) Acute Oral Toxicity Category 4 (H302)[2],[3]
Key Incompatibilities Strong oxidizing agents, strong bases[5]

Causality-Driven PPE Matrix

Personal Protective Equipment (PPE) is only effective when matched specifically to the physical state and chemical behavior of the compound.

Table 2: Required PPE and Systemic Validation

PPE CategorySpecificationCausality (The "Why")Validation Check
Hand Protection Nitrile gloves (≥4 mil thickness)Prevents dermal absorption. Nitrile provides baseline resistance to common solubilizing agents used for this compound (e.g., DMSO, Dichloromethane).Self-Validation: Perform a visual inflation test for micro-tears before donning.
Eye Protection ANSI Z87.1 compliant unvented safety gogglesFine organic powders easily aerosolize during transfer. Unvented goggles prevent particulate ingress better than standard safety glasses.Self-Validation: Ensure a tight, flush seal around the orbital bone with no air gaps.
Body Protection Flame-resistant (FR) laboratory coatProtects against accidental solvent splashes and minimizes static charge generation, which can cause the powder to scatter.Self-Validation: Fasten all buttons; ensure coat cuffs are securely tucked under the nitrile gloves.
Respiratory Control Chemical fume hood (80–100 fpm face velocity)Eliminates the need for an N95/P100 respirator by utilizing engineering controls to extract aerosolized dust[4].Self-Validation: Verify the digital flow monitor; perform a tissue flutter test at the sash edge.

Self-Validating Operational Protocol

The following step-by-step methodology ensures safe weighing, transfer, and solubilization of 7-Hydroxy-1-methylindolin-2-one.

Phase 1: Pre-Operational Setup & Static Mitigation

  • Workspace Preparation: Clear the fume hood of all non-essential chemicals. Wipe down the analytical balance with a 70% ethanol solution to ensure a clean baseline.

    • Causality: Cluttered hoods disrupt laminar airflow, creating turbulent eddies that can blow fine powders out of the containment zone.

  • Static Mitigation: Pass an anti-static zero-stat gun over the weighing spatula and the anti-static weigh boat.

    • Causality: 7-Hydroxy-1-methylindolin-2-one is a fine organic powder prone to static cling. Static charge causes the powder to repel from the spatula, leading to inaccurate measurements and workspace contamination.

    • Validation Step: Place the empty weigh boat on the balance, tare it, remove it, and replace it. The balance must return exactly to 0.0000 g, confirming no static interference.

Phase 2: Weighing & Solubilization 3. Transfer: Carefully transfer the required mass of the compound into the weigh boat, then funnel it into a pre-labeled glass vial. 4. In-Hood Solubilization: Add your primary solvent (e.g., DMSO for biological assays) directly to the vial inside the fume hood.

  • Causality: Solubilizing the compound before removing it from the engineering control completely eliminates the inhalation hazard associated with airborne particulates.

  • Validation Step: Visually inspect the solution against a light background to ensure complete dissolution before capping the vial.

Spill Response & Waste Segregation

Spill Management: If the powder is spilled, do not dry sweep, as this will aerosolize the compound. Cover the spill with a damp absorbent pad (using water or ethanol) to trap particulates, then carefully wipe inward[2].

Waste Disposal Plan:

  • Solid Waste: Dispose of contaminated weigh boats, spatulas, and gloves in a sealed, high-density polyethylene (HDPE) hazardous waste container[2].

  • Liquid Waste: Segregate solvent waste strictly. DMSO/compound mixtures must go to non-halogenated waste; Dichloromethane/compound mixtures must go to halogenated waste. Keep all waste away from strong oxidizing agents[5].

  • Final Decontamination: Wipe down the balance and hood surface with a 10% bleach solution or isopropanol, followed by soap and water.

  • Validation Step: Perform a final visual inspection of the hood surface under bright light to ensure no beige powder residue remains[4].

Visual Workflow

SafeHandling Start 1. Storage (Cool, Dry Environment) PPE 2. PPE Verification (Nitrile, Goggles, FR Coat) Start->PPE Hood 3. Fume Hood Setup (Draft 80-100 fpm) PPE->Hood Weigh 4. Static-Free Weighing (Anti-static mitigation) Hood->Weigh Solubilize 5. In-Hood Solubilization (Eliminate dust hazard) Weigh->Solubilize Waste 6. Waste Segregation (Solid vs. Liquid Streams) Solubilize->Waste Decon 7. Decontamination (Solvent & Aqueous Wipe) Waste->Decon

Safe handling and experimental workflow for 7-Hydroxy-1-methylindolin-2-one.

Sources

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